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cytochrome c/'/'

Cat. No.: B1166554
CAS No.: 116110-46-4
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Description

Ubiquity and Fundamental Significance in Cellular Processes

The presence of cytochrome c in virtually all eukaryotic organisms highlights its fundamental importance for aerobic life. wikipedia.orgnih.gov Its primary function within the mitochondria is central to the process of oxidative phosphorylation, the main pathway for ATP production. patsnap.compatsnap.com By facilitating electron transfer, cytochrome c ensures the efficient generation of cellular energy, essential for maintaining cellular homeostasis and function. nih.govpatsnap.combiorxiv.org

Historical Context of Discovery and Initial Functional Characterization

The history of cytochrome research dates back to the late 19th century when Charles A. MacMunn first described these respiratory pigments, referring to them as "histohematin" or "myohaematin". nih.govresearchgate.netwikipedia.org However, their significance remained unclear until David Keilin rediscovered them in the 1920s and coined the term "cytochromes" or "cellular pigments". nih.govresearchgate.netwikipedia.org Keilin's work was instrumental in identifying their function in cellular respiration and classifying them based on their absorption spectra. nih.govwikipedia.org Cytochrome c was identified as one of the key components involved in the electron transfer chain. researchgate.net The crystal structure of cytochrome c was later reported in 1971, providing crucial insights into its structure and function. nih.gov

Dual Functional Paradigm: Life-Sustaining and Cell Death Inducing Roles

Cytochrome c is a striking example of a protein with seemingly contradictory roles: supporting cellular life through energy production and inducing cell death through apoptosis. mdpi.commdpi.comnih.govpatsnap.com In healthy cells, it is confined to the mitochondrial intermembrane space, where it efficiently shuttles electrons between Complex III and Complex IV of the electron transport chain. fiveable.mepatsnap.compatsnap.com However, upon receiving specific apoptotic signals, cytochrome c is released into the cytosol. mdpi.compatsnap.comembopress.org This translocation is a critical step in initiating the intrinsic pathway of programmed cell death. mdpi.comcore.ac.ukpatsnap.com

Conceptual Framework of Cytochrome c as a Molecular Hub

Emerging research highlights cytochrome c not merely as a passive electron carrier or an apoptotic trigger, but as a molecular hub integrating various cellular signals and pathways. conicet.gov.arnih.gov Its interactions extend beyond the core apoptotic machinery, involving roles in reactive oxygen species (ROS) scavenging and production, and potentially influencing nuclear-mitochondrial communication. mdpi.comnih.gov Post-translational modifications, such as phosphorylation and acetylation, further regulate its activity and can influence the balance between its life-sustaining and death-inducing functions. mdpi.commdpi.com This intricate network of interactions and regulatory mechanisms positions cytochrome c as a central player in maintaining cellular homeostasis and determining cell fate. mdpi.comnih.gov

Table 1: Key Functions of Cytochrome c

Cellular LocalizationPrimary Function(s)Associated Pathway(s)
Mitochondrial Intermembrane SpaceElectron transfer between Complex III and Complex IV; ROS scavenging; Protein import.Oxidative Phosphorylation; Redox Homeostasis; Protein Import Pathways. mdpi.comnih.govpatsnap.compatsnap.comconicet.gov.ar
CytosolActivation of caspase cascade; Formation of apoptosome; ROS production (under stress).Intrinsic Apoptosis Pathway; Stress Signaling. mdpi.commdpi.comcore.ac.uknih.govpatsnap.com

Note: This table summarizes key functions and can be conceptually represented as an interactive element in a digital format, allowing users to click on a function or pathway for more detailed information.

Detailed research findings underscore the complexity of cytochrome c's roles. Studies have investigated the precise mechanisms of its release from mitochondria during apoptosis, suggesting a two-step process involving detachment from cardiolipin (B10847521) followed by outer membrane permeabilization. pnas.org Furthermore, research into post-translational modifications has revealed how subtle changes in cytochrome c structure can significantly impact its interaction with other proteins and its functional outcome, influencing both respiration and apoptosis. mdpi.commdpi.comresearchgate.netbiorxiv.org The highly conserved nature of its amino acid sequence across species, with only minor variations, further emphasizes its fundamental and tightly regulated functions. wikipedia.org

Table 2: Conservation of Cytochrome c Amino Acid Sequence

SpeciesNumber of Amino AcidsConservation Level (vs. Human)
Human104100%
Chimpanzee104Identical
HorseVariesDiffers
Various Eukaryotes~100-104Highly conserved, few residues variation wikipedia.org

Properties

CAS No.

116110-46-4

Molecular Formula

C9H17NO2

Origin of Product

United States

Role in Mitochondrial Electron Transport and Oxidative Phosphorylation

Electron Shuttle Mechanism within the Respiratory Chain

The principal function of cytochrome c in cellular respiration is to transport electrons from Complex III (cytochrome bc1 complex) to Complex IV (cytochrome c oxidase). wikipedia.orgpatsnap.com This process is vital for the continuation of the electron flow that drives proton pumping across the inner mitochondrial membrane, creating the electrochemical gradient necessary for ATP synthesis. portlandpress.com

Cytochrome c accepts an electron from the cytochrome bc1 complex, also known as Complex III. wikipedia.org The binding of cytochrome c to Complex III is a transient interaction facilitated by electrostatic forces. nih.gov The docking site for cytochrome c on Complex III is primarily on the cytochrome c1 subunit. nih.govnih.gov Upon binding, an electron is transferred from the heme of cytochrome c1 to the heme of cytochrome c. nih.gov This interaction is sensitive to ionic strength, highlighting the importance of charged residues in the formation of the complex. nih.gov While the crystal structure of the complex shows a small, mainly non-polar contact site, molecular dynamics simulations suggest the involvement of multiple dynamic hydrogen bonds and salt bridges, resolving discrepancies between structural and functional studies. nih.govportlandpress.com

Key interacting residues are crucial for the proper orientation and binding of cytochrome c. Studies have implicated several lysine (B10760008) residues on the surface of cytochrome c in this interaction. nih.gov The interface between the two proteins is highly hydrated, a feature that is believed to facilitate the transient nature of their binding, which is necessary for efficient electron shuttling. portlandpress.com

The interaction between cytochrome c and Complex IV, like its interaction with Complex III, is primarily electrostatic. d-nb.info Specific lysine residues on cytochrome c are predicted to interact with negatively charged residues on the subunits of Complex IV. d-nb.info This transfer is the rate-limiting step of the electron transport chain and is irreversible, ensuring a unidirectional flow of electrons. portlandpress.comnih.gov

Table 1: Key Interactions in Cytochrome c Electron Transfer
ProcessBinding PartnerKey Interacting Subunit/CenterNature of InteractionResult
Electron AcceptanceComplex III (Cytochrome bc1 complex)Cytochrome c1Electrostatic, transient, hydrated interfaceReduction of Cytochrome c (Fe³⁺ → Fe²⁺)
Electron DonationComplex IV (Cytochrome c Oxidase)CuA copper centerElectrostatic, transientOxidation of Cytochrome c (Fe²⁺ → Fe³⁺)

The ability of cytochrome c to function as an electron shuttle is due to the heme c prosthetic group covalently bound to the protein. wikipedia.orgpatsnap.com At the core of this group is an iron atom that can reversibly cycle between its oxidized ferric (Fe³⁺) and reduced ferrous (Fe²⁺) states. patsnap.comlibretexts.org When cytochrome c accepts an electron from Complex III, its heme iron is reduced from Fe³⁺ to Fe²⁺. libretexts.org Subsequently, when it donates this electron to Complex IV, the iron is oxidized back to the Fe³⁺ state. patsnap.comlibretexts.org

This continuous redox cycling of cytochrome c is intrinsically coupled to the generation of the proton gradient. The electron transfer from Complex III to Complex IV via cytochrome c is part of a series of reactions that release energy. gwdg.de This energy is used by Complexes III and IV to pump protons from the mitochondrial matrix into the intermembrane space. portlandpress.comnih.gov The resulting proton-motive force is then harnessed by ATP synthase (Complex V) to produce ATP. nih.gov

Contribution to Cellular Energy Metabolism Regulation

Cytochrome c plays a significant role in the regulation of cellular energy metabolism, not just as a passive electron carrier but as a regulatory hub. Its expression and function are crucial for the switch to aerobic metabolism during development. nih.gov The regulation of its activity can occur through post-translational modifications, such as phosphorylation. nih.govresearchgate.net Phosphorylation of specific residues on cytochrome c can inhibit its activity, thereby modulating the rate of electron transport and ATP production. researchgate.net This provides a mechanism for cells to adjust their energy output in response to different physiological conditions and signaling pathways. nih.govnih.gov For instance, under certain stress conditions, signaling pathways can alter the phosphorylation state of cytochrome c, which in turn regulates its enzymatic activity, the mitochondrial membrane potential, and the production of both ATP and reactive oxygen species (ROS). nih.gov

Kinetic and Thermodynamic Aspects of Electron Transfer

The transfer of electrons involving cytochrome c is governed by specific kinetic and thermodynamic principles. The process is driven by the differences in reduction potential among the components of the electron transport chain. libretexts.org Electrons flow from components with a lower redox potential to those with a higher redox potential. libretexts.org

Table 2: Standard Reduction Potentials (E°') of Key ETC Components
ComponentStandard Reduction Potential (E°')
Cytochrome bc1 (Complex III)~0.194 V
Cytochrome c~0.254 V
Cytochrome c Oxidase (Complex IV)~0.562 V

The positive progression in reduction potentials ensures that the transfer of an electron from Complex III to cytochrome c, and then from cytochrome c to Complex IV, is a spontaneous and energetically favorable process. libretexts.org Kinetic studies suggest that the electron transfer process occurs through a tunneling mechanism. researchgate.net The rate of this transfer is influenced by factors such as the distance between the redox centers and the reorganization energy of the protein environment. researchgate.netacs.org The interaction between cytochrome c and its partners is transient, allowing for rapid association and dissociation, which is essential for a high turnover rate and efficient electron flow. d-nb.info

Implications of Mitochondrial Electron Transport Chain Dysfunction mediated by Cytochrome c

Dysfunction in the electron transport chain, particularly at the level of cytochrome c, can have severe cellular consequences. Impairment of electron flow from cytochrome c to Complex IV can lead to a backup of electrons in the preceding complexes. researchgate.net This increases the likelihood of electrons prematurely leaking from the chain and reacting with molecular oxygen to form superoxide (B77818) and other reactive oxygen species (ROS). nih.gov

An accumulation of ROS can cause significant oxidative damage to mitochondrial components, including lipids, proteins, and mitochondrial DNA. nih.gov For example, oxidative modification of cardiolipin (B10847521), a phospholipid essential for the structure and function of the inner mitochondrial membrane, can disrupt the association of cytochrome c with the membrane. mdpi.comwikipedia.org This can lead to the release of cytochrome c into the cytoplasm, a critical event that initiates the intrinsic pathway of apoptosis, or programmed cell death. wikipedia.orgnih.gov Pathological conditions such as ischemia-reperfusion injury are characterized by dysfunctional cytochrome c-mediated electron transport, leading to excessive ROS production and subsequent cell death. nih.govresearchgate.net Furthermore, toxic substances like cadmium can inhibit Complex III, impairing the electron flow to cytochrome c and contributing to mitochondrial dysfunction and cytotoxicity. nih.gov

Role in Programmed Cell Death: Intrinsic Apoptotic Pathway

Mitochondrial Outer Membrane Permeabilization (MOMP) and Cytochrome c Release

The release of cytochrome c is a direct consequence of Mitochondrial Outer Membrane Permeabilization (MOMP), a process that irrevocably commits a cell to apoptosis. wikipedia.orgnih.gov MOMP leads to the formation of pores in the outer mitochondrial membrane, allowing for the release of not only cytochrome c but also other pro-apoptotic proteins sequestered in the intermembrane space. youtube.comnih.gov

In healthy cells, cytochrome c is primarily located in the mitochondrial intermembrane space, where a fraction is loosely bound and another is tightly associated with the inner mitochondrial membrane lipid, cardiolipin (B10847521). youtube.com The translocation of cytochrome c to the cytosol is a multi-step process.

Initial apoptotic signals can lead to the production of reactive oxygen species (ROS), which facilitate the oxidation of cardiolipin. This oxidation weakens the interaction between cytochrome c and the inner membrane, mobilizing it into the soluble intermembrane space. youtube.com

The key event for release is the formation of pores in the outer mitochondrial membrane. Pro-apoptotic proteins BAX and BAK, upon activation, undergo a conformational change, insert into the outer membrane, and oligomerize to form these pores. nih.govwikipedia.orgyoutube.com These channels are large enough to allow the passage of proteins like cytochrome c from the intermembrane space into the cytosol. wikipedia.org

The process of MOMP is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic and pro-apoptotic members. The balance between these opposing factions determines the cell's fate. youtube.comresearchgate.net

Pro-apoptotic Proteins: These are divided into two sub-groups.

Effector Proteins (BAX and BAK): These are the direct executioners of MOMP. nih.govfrontiersin.org In healthy cells, BAX is mainly cytosolic while BAK is integrated into the outer mitochondrial membrane. frontiersin.org Upon receiving an apoptotic signal, they are activated and form the pores that release cytochrome c. wikipedia.orgfrontiersin.org

BH3-only Proteins (e.g., BID, BIM, PUMA, NOXA, BAD): These proteins act as sensors of cellular stress and damage. nih.govnih.gov They initiate apoptosis by either directly activating BAX and BAK or by neutralizing the anti-apoptotic Bcl-2 proteins. nih.gov For instance, proteins like BID and BIM are considered "activators," directly engaging with BAX and BAK, while others like BAD are "sensitizers," which bind to and inhibit the anti-apoptotic members. nih.gov

Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL, Mcl-1): These proteins protect the integrity of the mitochondrial outer membrane and prevent apoptosis. nih.govfrontiersin.org They function by sequestering the BH3-only proteins, preventing them from activating BAX and BAK. nih.gov Some models also propose that they can directly bind to and inhibit activated BAX and BAK.

The interplay between these proteins forms a critical control point. When cellular stress leads to an increase in the activity of BH3-only proteins that overwhelms the inhibitory capacity of the anti-apoptotic members, BAX and BAK are activated, leading to MOMP and the release of cytochrome c. researchgate.net

Bcl-2 Family Protein Class Primary Function in Apoptosis
Bcl-2Anti-apoptoticInhibits apoptosis by sequestering pro-apoptotic BH3-only proteins and potentially activated BAX/BAK.
Bcl-xLAnti-apoptoticSimilar to Bcl-2, prevents MOMP by binding and inhibiting pro-apoptotic members.
Mcl-1Anti-apoptoticA key survival protein that sequesters pro-apoptotic BH3-only proteins like NOXA.
BAXPro-apoptotic (Effector)Upon activation, oligomerizes at the outer mitochondrial membrane to form pores, enabling cytochrome c release.
BAKPro-apoptotic (Effector)Resides on the outer mitochondrial membrane and, when activated, forms pores for cytochrome c release.
BIDPro-apoptotic (BH3-only)A sensor of extrinsic pathway signals; its truncated form (tBid) is a potent activator of BAX and BAK.
BIMPro-apoptotic (BH3-only)A direct activator of BAX and BAK, induced by various cellular stresses.
PUMAPro-apoptotic (BH3-only)A potent activator of BAX/BAK, often induced by DNA damage via p53.
NOXAPro-apoptotic (BH3-only)Primarily neutralizes the anti-apoptotic proteins Mcl-1 and A1.
BADPro-apoptotic (BH3-only)A "sensitizer" that promotes apoptosis by binding to and inhibiting Bcl-2 and Bcl-xL.

Apoptosome Formation and Activation

The arrival of cytochrome c in the cytosol initiates the assembly of a large, multi-protein complex known as the apoptosome, which serves as the activation platform for the initiator caspase of the intrinsic pathway. nih.govpnas.org

In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). nih.govpnas.org In its inactive state, Apaf-1 exists as a monomer, folded in an autoinhibited conformation. nih.govnih.gov The binding of cytochrome c to the C-terminal WD40 repeats of Apaf-1 induces a significant conformational change. pnas.orgnih.gov This event, in the presence of deoxyadenosine (B7792050) triphosphate (dATP) or adenosine (B11128) triphosphate (ATP), is critical. The binding of cytochrome c allows Apaf-1 to hydrolyze its bound dATP to dADP, which is then exchanged for a fresh molecule of dATP/ATP. pnas.orgresearchgate.net This nucleotide exchange triggers the full activation and subsequent oligomerization of Apaf-1. pnas.orgnih.govpnas.org Seven Apaf-1 molecules then assemble into a wheel-like heptameric structure, forming the core of the apoptosome. pnas.orgnih.gov

The fully formed apoptosome provides a scaffold for the recruitment of procaspase-9, the initiator caspase for the intrinsic pathway. nih.govnih.gov Each Apaf-1 subunit within the apoptosome possesses a Caspase Activation and Recruitment Domain (CARD) at its N-terminus. nih.govebi.ac.uk Procaspase-9 also contains a CARD domain, which allows it to be recruited to the central hub of the apoptosome through homotypic CARD-CARD interactions. ebi.ac.ukembopress.orgnih.gov

The concentration of multiple procaspase-9 molecules on the apoptosome platform facilitates their activation through a mechanism of proximity-induced dimerization. nih.gov This process forces two procaspase-9 molecules into close contact, enabling them to undergo auto-proteolytic cleavage and rearrange into their active conformation without the need for an upstream protease. nih.govnih.gov

Apoptosome Component Function
Cytochrome cInitiator: Binds to Apaf-1, triggering its conformational change and activation.
Apaf-1Scaffold: Forms the heptameric, wheel-like core structure of the apoptosome upon activation.
dATP/ATPCofactor: Binds to Apaf-1 and its hydrolysis/exchange is essential for apoptosome assembly.
Procaspase-9Initiator Caspase: Recruited to the assembled apoptosome via its CARD domain for activation.

Once activated, caspase-9 acts as the apical protease in the intrinsic pathway, responsible for cleaving and activating the downstream effector caspases, primarily caspase-3 and caspase-7. ebi.ac.uknih.govfrontiersin.org These effector caspases exist as inactive dimers (zymogens) in the cell. nih.gov Activated caspase-9 cleaves them at specific aspartic acid residues, which induces a conformational change that forms the active catalytic site. frontiersin.org

Activated caspase-3 and caspase-7 are the executioners of apoptosis. nih.gov They are responsible for the systematic dismantling of the cell by cleaving a broad spectrum of cellular proteins, including nuclear lamins, components of the cytoskeleton, and inhibitors of DNAses, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, membrane blebbing, and DNA fragmentation. frontiersin.orgnih.gov The activation of these effector caspases by caspase-9 represents the final, irreversible step in the cytochrome c-mediated apoptotic cascade. nih.govresearchgate.net

Compound and Protein Index

Name
Adenosine triphosphate (ATP)
Apaf-1 (Apoptotic Protease Activating Factor-1)
BAD (Bcl-2-associated death promoter)
BAK (Bcl-2 homologous antagonist/killer)
BAX (Bcl-2-associated X protein)
Bcl-2 (B-cell lymphoma 2)
Bcl-xL (B-cell lymphoma-extra large)
BID (BH3 interacting-domain death agonist)
BIM (Bcl-2-like protein 11)
Cardiolipin
Caspase-3
Caspase-7
Caspase-9
Cytochrome c
Deoxyadenosine triphosphate (dATP)
Mcl-1 (Myeloid cell leukemia 1)
NOXA
PUMA (p53 upregulated modulator of apoptosis)
Reactive oxygen species (ROS)

Crosstalk with Other Cell Death Pathways

While the release of cytochrome c is a hallmark of the intrinsic apoptotic pathway, it does not operate in isolation. The molecular machinery governing apoptosis is deeply interconnected with other forms of programmed cell death, notably necroptosis and autophagy. This crosstalk ensures that the cell can mount an appropriate response to various stressors and determines the ultimate cell fate.

The relationship between apoptosis and autophagy is particularly complex, exhibiting both synergistic and antagonistic interactions. Autophagy, a cellular recycling process that degrades damaged organelles and protein aggregates, can act as a pro-survival mechanism by removing damaged mitochondria, thereby preventing the release of cytochrome c and the initiation of apoptosis. nih.gov However, under certain conditions, the pathways can converge. For instance, key autophagy-related proteins (Atg), such as Beclin-1 and Atg5, can be cleaved by caspases—the proteases activated downstream of cytochrome c. nih.govspandidos-publications.com This cleavage can generate pro-apoptotic fragments that amplify the death signal, directly linking the execution phase of apoptosis to the inhibition of the pro-survival autophagic pathway. spandidos-publications.com Conversely, in cells where apoptosis is deficient, prolonged stress can lead to an autophagy-dependent cell death. molbiolcell.org

Necroptosis is a form of programmed necrosis that, unlike apoptosis, results in cell lysis and inflammation. The decision between apoptosis and necroptosis is often arbitrated by caspase-8, an initiator caspase that can be activated by extrinsic death signals. youtube.comyoutube.com Caspase-8 can cleave and inactivate key proteins in the necroptotic pathway, such as RIPK1 (Receptor-Interacting Protein Kinase 1), thereby promoting a "cleaner" apoptotic death. When caspase-8 is inhibited or absent, RIPK1 and RIPK3 can become activated, initiating the necroptotic cascade. The release of cytochrome c in this context is typically a downstream and secondary event to the primary necroptotic signaling.

Below is a table summarizing the key points of interaction between the cytochrome c-mediated apoptotic pathway and other cell death modalities.

Interacting PathwayKey MediatorsNature of CrosstalkOutcome
Autophagy Beclin-1, Atg5, Bcl-2Antagonistic: Autophagy removes damaged mitochondria, preventing cytochrome c release. Synergistic: Caspases cleave autophagy proteins (e.g., Beclin-1) to inhibit autophagy and generate pro-apoptotic fragments. nih.govspandidos-publications.comCell survival or amplification of apoptosis
Necroptosis Caspase-8, RIPK1, RIPK3Inhibitory: Active caspase-8 (downstream of apoptosis initiation) cleaves and inactivates RIPK1, preventing necroptosis. youtube.comSwitch from inflammatory necroptosis to non-inflammatory apoptosis

Modulation of Apoptotic Thresholds by Cytochrome c Dynamics

The commitment to apoptosis is not an instantaneous event but rather a tightly regulated process governed by a distinct threshold. The "apoptotic threshold" can be defined as the point of no return, primarily determined by the permeabilization of the outer mitochondrial membrane (MOMP) and the subsequent release of cytochrome c. nih.gov The dynamics of cytochrome c—including the kinetics of its release and its regulation by post-translational modifications (PTMs)—play a crucial role in setting this threshold. nih.gov

The release of cytochrome c from mitochondria can occur with different kinetics depending on the apoptotic stimulus. nih.gov Some agents, like staurosporine, can induce a rapid, single-step release that takes approximately five minutes, quickly committing the cell to its fate. nih.govresearchgate.net This rapid release is often associated with the translocation of pro-apoptotic proteins like Bax to the mitochondria. nih.gov In contrast, other stimuli may cause a slower, more gradual release over several hours. nih.gov A slow or partial release of cytochrome c may not be sufficient to activate the caspase cascade fully, potentially allowing the cell to recover if the stress is removed. rupress.org Thus, the rate and quantity of released cytochrome c are critical determinants of whether the apoptotic threshold is crossed.

Furthermore, the pro-apoptotic function of cytochrome c is intricately regulated by a variety of post-translational modifications (PTMs), which can raise or lower the apoptotic threshold. nih.govsemanticscholar.org These modifications act as a fine-tuning mechanism, integrating cellular signals to control the life-or-death decision. nih.govnih.gov

Phosphorylation: Tissue-specific phosphorylation of cytochrome c at several sites (including Tyr97, Tyr48, and Thr28) has been shown to inhibit its pro-apoptotic function. nih.govresearchgate.net Phosphorylated cytochrome c is less likely to be released from mitochondria and shows reduced binding to Apoptotic protease-activating factor-1 (Apaf-1), which is necessary for forming the apoptosome and activating caspases. nih.govnih.govnih.gov Under stress conditions like ischemia, these protective phosphorylations are lost, lowering the apoptotic threshold and promoting cell death. nih.govnih.gov

Nitration and Nitrosylation: Nitration of tyrosine residues by agents like peroxynitrite can impair cytochrome c's ability to activate the caspase cascade, potentially raising the apoptotic threshold under conditions of nitrative stress. jst.go.jp Conversely, nitrosylation of the heme iron within cytochrome c has been identified as a pro-apoptotic modification, enhancing its ability to activate caspases and promoting cell death. nih.govcapes.gov.br

Acetylation: Acetylation at specific lysine (B10760008) residues has also been observed, with some modifications appearing under pathophysiological conditions. mdpi.com For example, acetylation at K39 can stimulate respiration while simultaneously blocking apoptosis, demonstrating a complex regulatory role. mdpi.com

These dynamic modifications highlight that cytochrome c is not merely a passive messenger but an active, regulated participant in apoptosis.

The following table summarizes key post-translational modifications of cytochrome c and their impact on the apoptotic threshold.

Modification TypeExample Site(s)Modifying Agent/ProcessEffect on Apoptotic FunctionImpact on Apoptotic Threshold
Phosphorylation Tyr97, Tyr48, Thr28, Ser47 nih.govCellular signaling kinases nih.govInhibits binding to Apaf-1, reduces release nih.govnih.govIncreased
Nitrosylation Heme Iron nih.govNitric Oxide (NO) nih.govEnhances caspase activation nih.govcapes.gov.brDecreased
Nitration Tyr67, Tyr74 researchgate.netPeroxynitrite jst.go.jpInhibits caspase activation jst.go.jpIncreased
Acetylation K8, K39, K53 mdpi.comAcetyltransferases mdpi.comVaries by site; K39 acetylation blocks apoptosis mdpi.comIncreased (for K39)

Non Canonical Biological Functions of Cytochrome C

Reactive Oxygen Species (ROS) Regulation

Cytochrome c plays a complex role in the regulation of reactive oxygen species (ROS). While its primary function in the electron transport chain is vital for energy production, which inherently produces ROS as a byproduct, cytochrome c also exhibits activities that can influence cellular redox balance. nih.govnih.gov

Antioxidative Enzyme Activity

Under specific conditions, cytochrome c can act as an antioxidative enzyme, contributing to the removal of superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂) from the mitochondria. wikipedia.org This function is particularly relevant in the mitochondrial intermembrane space, where cytochrome c is typically located. Oxidized cytochrome c can directly interact with superoxide, converting it back to oxygen. portlandpress.com The reduced cytochrome c can then be reoxidized by cytochrome c oxidase, allowing the cycle to continue. portlandpress.com This scavenging activity can help to limit the accumulation of these reactive species. nih.govwikipedia.org

Peroxidase Activity and Lipid Peroxidation

Cytochrome c can also exhibit peroxidase activity, particularly when its conformation is altered, such as through interaction with cardiolipin (B10847521), a phospholipid found in the inner mitochondrial membrane. nih.govbiorxiv.orgresearchgate.net This peroxidase activity can catalyze the oxidation of various substrates in the presence of hydrogen peroxide. wikipedia.orgtandfonline.com A significant consequence of this peroxidase activity is the induction of lipid peroxidation, especially the peroxidation of cardiolipin itself. nih.govbiorxiv.orgresearchgate.net The formation of a complex between cytochrome c and cardiolipin is known to enhance this peroxidase activity, leading to the chemical modification of cardiolipin. nih.govconicet.gov.ar This process is considered a critical molecular signal in the initiation of intrinsic apoptosis. nih.govbiorxiv.orgresearchgate.net

Research findings have demonstrated that binding to cardiolipin-containing liposomes significantly increases the peroxidase activity of cytochrome c compared to its activity in solution. nih.gov Studies using various peroxidase substrates, such as ABTS (2,2-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) and guaiacol, have been used to characterize this activity. wikipedia.orgrsc.orgresearchgate.net

SubstrateEffect on Cytochrome c Peroxidase Activity (Example)Reference
ABTSCatalyzes oxidation wikipedia.orgresearchgate.net
AscorbateCatalyzes peroxide consumption tandfonline.com
CardiolipinEnhances peroxidase activity, leads to peroxidation nih.govconicet.gov.ar
GuaiacolCatalyzes oxidation rsc.org

Contribution to Oxidative Stress Response

Cytochrome c's involvement in both scavenging ROS and promoting lipid peroxidation positions it as a key player in the cellular response to oxidative stress. Under normal, healthy conditions, its ROS scavenging activity contributes to maintaining redox homeostasis. nih.govwikipedia.org However, under conditions of increased oxidative stress, particularly during the early phases of apoptosis, the peroxidase activity of the cardiolipin-cytochrome c complex can contribute to the propagation of oxidative damage through lipid peroxidation. wikipedia.orgnih.govbiorxiv.orgresearchgate.net This duality underscores the context-dependent nature of cytochrome c's functions in ROS regulation. The redox state of cytochrome c can also influence ROS production; for instance, a more reduced state of cytochrome c can potentially increase matrix production of superoxide and hydrogen peroxide. portlandpress.com Post-translational modifications, such as phosphorylation, have been shown to modulate cytochrome c's function in oxidative stress and cell death. pnas.org

Nuclear Translocation and Chromatin Dynamics

While predominantly located in the mitochondria, cytochrome c has been observed to translocate to the nucleus under specific cellular stress conditions, particularly in response to DNA damage. nih.govresearchgate.netnih.govpnas.orgpnas.org This nuclear localization suggests non-canonical roles related to nuclear processes, including the modulation of chromatin dynamics. nih.govresearchgate.netpnas.orgresearchgate.net

Role in Chromatin Assembly and Remodeling

Upon translocation into the nucleus, cytochrome c has been implicated in influencing chromatin assembly and remodeling. nih.govresearchgate.netpnas.orgresearchgate.net Research suggests that nuclear cytochrome c can interact with components of the chromatin machinery, thereby affecting the structure and accessibility of chromatin. nih.govresearchgate.netnih.govpnas.orgpnas.orgnih.gov One proposed mechanism involves the interaction of cytochrome c with histone chaperones, proteins that play a crucial role in the assembly and disassembly of nucleosomes. nih.govresearchgate.netnih.govpnas.orgnih.govoup.com By interacting with these chaperones, cytochrome c can potentially interfere with their ability to bind to histones and facilitate nucleosome formation. nih.govresearchgate.netpnas.orgnih.govoup.com This interference could lead to alterations in chromatin structure, potentially impacting processes like DNA repair and gene expression. nih.govresearchgate.netpnas.orgresearchgate.netnih.gov

Studies have indicated that low levels of nuclear cytochrome c, induced by specific DNA lesions, might attenuate nucleosome assembly, providing more time for DNA repair. nih.gov However, higher concentrations of nuclear cytochrome c could potentially block DNA remodeling altogether. nih.gov

Interactions with Nuclear Proteins

Nuclear cytochrome c has been shown to interact with a variety of nuclear proteins, particularly histone chaperones. researchgate.netnih.govpnas.orgpnas.orgnih.govoup.comnih.gov Key interacting partners identified include SET/TAF-Iβ and NAP1-related protein (NRP1) in plants, both of which are histone chaperones involved in nucleosome assembly and chromatin remodeling. nih.govresearchgate.netnih.govpnas.orgnih.govoup.comnih.gov These interactions are thought to be mediated, at least in part, by electrostatic interactions between the positively charged lysine (B10760008) residues on the surface of cytochrome c and acidic regions on the interacting nuclear proteins. nih.govcas.cz

The binding of cytochrome c to histone chaperones like SET/TAF-Iβ has been shown to competitively inhibit their ability to bind to core histones, thereby impairing their histone chaperone activity and nucleosome assembly function. nih.govresearchgate.netpnas.orgnih.govoup.com These interactions highlight a mechanism by which mitochondrial cytochrome c, upon nuclear translocation, can directly influence nuclear processes related to chromatin dynamics and DNA damage response. nih.govresearchgate.netnih.govpnas.orgpnas.orgresearchgate.netnih.gov

Cellular Signaling Beyond Apoptosis

Cytochrome c's influence is not limited to the execution of apoptosis. It also plays roles in modulating critical cellular signaling pathways, including those involving calcium and mechanisms underlying synaptic plasticity.

Involvement in Calcium Signaling Pathways

Calcium ions are fundamental intracellular messengers involved in a vast array of cellular processes. Cytochrome c has been implicated in modulating calcium signaling, particularly in the context of apoptosis, where a complex interplay exists between mitochondrial cytochrome c release and calcium dynamics within the endoplasmic reticulum (ER) and cytoplasm wikipedia.orgtandfonline.compsychiatryonline.orgpnas.org.

Research indicates that during the early stages of apoptosis, a small amount of cytochrome c released from mitochondria can translocate to the ER and interact with inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) tandfonline.compsychiatryonline.orgpnas.org. This interaction is significant because IP3Rs are ligand-gated calcium channels on the ER membrane that mediate calcium release into the cytoplasm tandfonline.com. Cytochrome c binding to IP3Rs has been shown to amplify calcium release from the ER, leading to sustained increases in cytosolic calcium concentration psychiatryonline.orgpnas.org. This elevated calcium, in turn, can trigger a more substantial release of cytochrome c from mitochondria, creating a positive feedback loop that amplifies the apoptotic signal tandfonline.compsychiatryonline.orgpnas.org. Studies using isolated mitochondria from different tissues have also explored the relationship between calcium concentration and cytochrome c release, suggesting both permeability transition pore-dependent and independent mechanisms for this release depending on the tissue type liberty.eduresearchgate.net.

Data from experimental studies highlight the impact of cytochrome c on IP3R function. For instance, the addition of 1 nM cytochrome c was found to block calcium-dependent inhibition of IP3R function, promoting sustained calcium oscillations psychiatryonline.org. This suggests that cytochrome c can directly influence the sensitivity and activity of IP3Rs, thereby modulating intracellular calcium dynamics psychiatryonline.orgpnas.org.

Contribution to Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. While the primary role of mitochondria in neurons is to provide ATP for the high energy demands of synaptic transmission and maintaining ion gradients, there is evidence suggesting a more direct involvement of mitochondrial components, including cytochrome c, in modulating synaptic function and plasticity eneuro.orgeinj.org.

Studies examining presynaptic mitochondria in different types of neurons have revealed a correlation between mitochondrial ultrastructure, the abundance of respiratory chain proteins like cytochrome c, and synaptic strength eneuro.org. Mitochondria in synapses with high activity exhibit ultrastructural features optimized for high metabolic rates and contain higher levels of cytochrome c compared to those in less active synapses eneuro.org. This suggests that the metabolic capacity of presynaptic mitochondria, potentially reflected by cytochrome c levels, is coupled to synaptic performance and may adapt to meet the energetic requirements of plastic changes eneuro.org.

Furthermore, disruptions in calcium homeostasis, which can be influenced by mitochondrial function and potentially cytochrome c, have been linked to impaired synaptic function and neurodegenerative processes einj.orgfrontiersin.org. Aberrant calcium influx can negatively impact mitochondrial function, potentially leading to cytochrome c release and the activation of pathways that can affect synaptic integrity frontiersin.org. While the precise mechanisms by which cytochrome c directly influences synaptic plasticity independent of its apoptotic role are still under investigation, its presence and activity within neuronal mitochondria appear to be intertwined with the metabolic and signaling requirements of functional synapses eneuro.orgeinj.org.

Extracellular Roles and Immune Responses

Beyond its intracellular functions, cytochrome c can be released into the extracellular space under conditions of cellular damage or stress, where it can act as a signaling molecule and influence immune responses frontiersin.orgresearchgate.netnih.govatlasofscience.org.

Cytochrome c as a Danger-Associated Molecular Pattern (DAMP)

Damage-Associated Molecular Patterns (DAMPs) are endogenous molecules that are released from damaged or dying cells and can activate the innate immune system by interacting with pattern recognition receptors (PRRs) on immune cells frontiersin.orgaai.org. Cytochrome c, normally sequestered within mitochondria, is increasingly recognized as a mitochondrial DAMP when it appears in the extracellular space frontiersin.orgresearchgate.netatlasofscience.orgresearchgate.net. Its release signals cellular injury and can trigger inflammatory responses frontiersin.orgatlasofscience.orgnih.gov.

The release of cytochrome c into the extracellular environment can occur during both apoptosis and necrosis frontiersin.orgresearchgate.net. Once outside the cell, it can be detected in biological fluids such as serum, and its levels have been shown to correlate with the severity of cellular and tissue damage in various pathological conditions frontiersin.orgresearchgate.netnih.gov. As a universal and abundant intracellular molecule, its presence in the extracellular space serves as an "alarm signal" to the immune system frontiersin.orgnih.gov.

Modulation of Inflammatory Processes

Extracellular cytochrome c can directly modulate inflammatory responses by interacting with immune cells frontiersin.orgnih.govoup.com. Studies have shown that extracellular cytochrome c can activate immune cells, such as microglia and astrocytes in the central nervous system, and induce the release of pro-inflammatory mediators researchgate.netnih.govatlasofscience.org.

Research suggests that Toll-Like Receptor 4 (TLR4) is a potential receptor involved in mediating the inflammatory effects of extracellular cytochrome c nih.gov. Activation of immune cells by extracellular cytochrome c can lead to the secretion of cytokines and chemokines, contributing to local and systemic inflammation nih.govnih.govoup.com. For example, in vitro studies using cultured human astrocytes demonstrated that extracellular application of cytochrome c increased the secretion of inflammatory cytokines like IL-1β, GM-CSF, and IL-12 p70, and this effect was blocked by anti-TLR4 antibodies nih.gov.

Experimental evidence also supports a role for extracellular cytochrome c in promoting inflammation in specific conditions, such as arthritis, where it has been shown to induce NF-κB activation and trigger neutrophil and monocyte-mediated inflammation oup.com.

The following table summarizes some of the research findings related to the non-canonical functions of cytochrome c:

Non-Canonical FunctionKey FindingsRelevant SectionSource Indices
Involvement in Calcium SignalingInteracts with IP3Rs on the ER, amplifying calcium release. tandfonline.compsychiatryonline.orgpnas.org Blocks calcium-dependent inhibition of IP3R function. psychiatryonline.org Elevated cytosolic calcium can trigger further cytochrome c release. tandfonline.compsychiatryonline.org4.3.1 tandfonline.compsychiatryonline.orgpnas.org
Contribution to Synaptic PlasticityHigher levels in presynaptic mitochondria of highly active synapses. eneuro.org Mitochondrial ultrastructure and cytochrome c levels correlate with synaptic strength. eneuro.org Linked to calcium homeostasis and synaptic function. einj.orgfrontiersin.org4.3.2 eneuro.orgeinj.orgfrontiersin.org
Acts as a DAMPReleased into extracellular space during cell damage/death. frontiersin.orgatlasofscience.orgresearchgate.net Signals cellular injury to the immune system. frontiersin.orgnih.gov Levels correlate with severity of damage. frontiersin.orgresearchgate.netnih.gov4.4.1 frontiersin.orgresearchgate.netatlasofscience.orgresearchgate.net
Modulation of Inflammatory ProcessesActivates immune cells (e.g., microglia, astrocytes). researchgate.netnih.govatlasofscience.org Induces release of pro-inflammatory mediators (e.g., IL-1β, GM-CSF). nih.govnih.govoup.com May involve TLR4 signaling. nih.gov Promotes inflammation in conditions like arthritis. oup.com4.4.2 frontiersin.orgnih.govnih.govoup.com

Molecular and Structural Determinants of Cytochrome C Function

Heme Moiety and its Crucial Role in Redox Chemistry

The core functional component of cytochrome c is the heme c group, which is covalently attached to the polypeptide chain wikipedia.orglibretexts.orgwikipedia.org. Unlike in most other heme proteins, the heme in cytochrome c is bound via two thioether bonds formed between the vinyl side chains of the heme and cysteine residues in a characteristic Cys-X-X-Cys-His (CXXCH) motif wikipedia.orglibretexts.orgbiorxiv.orgwikipedia.org. This covalent attachment is crucial for the stability and proper folding of the protein virginia.edumdpi.com.

The heme iron atom is the site of redox activity, cycling between the ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states during electron transfer wikipedia.orglibretexts.org. The iron is coordinated by six ligands: four nitrogen atoms from the porphyrin ring and two axial ligands provided by the protein libretexts.orgbiorxiv.orgresearchgate.net. In the native state of mitochondrial cytochrome c, these axial ligands are the nitrogen from the imidazole (B134444) ring of His18 and the sulfur atom from the side chain of Met80 elisakits.co.uklibretexts.orgbiorxiv.orgresearchgate.net. This specific ligation environment locks the iron in a low-spin configuration, which is maintained in both oxidation states and is essential for its electron transfer function libretexts.orgresearchgate.net. The ability of the heme iron to readily interconvert between Fe²⁺ and Fe³⁺ allows cytochrome c to accept and donate electrons libretexts.org.

Protein Conformation and Flexibility

Conformational Changes and Functional States

While the native tertiary structure is generally stable, cytochrome c exhibits flexibility, particularly in its loop regions biorxiv.orgmdpi.com. This flexibility is not merely a passive property but is intrinsically linked to its multifunctionality conicet.gov.ar. Conformational changes can be triggered by various factors, including interactions with other molecules like cardiolipin (B10847521), post-translational modifications, mutations, and changes in the surrounding environment such as pH or ionic strength biorxiv.orgresearchgate.netmdpi.comnih.gov.

These conformational transitions can lead to alternative functional states. For instance, interaction with cardiolipin, a phospholipid found in the mitochondrial inner membrane, can induce structural changes in cytochrome c, including the disruption of the Fe-Met80 bond and increased exposure of the heme group mdpi.comnih.gov. This altered conformation is associated with a dramatic increase in the protein's peroxidase activity, a function distinct from its role in electron transport and relevant in processes like apoptosis biorxiv.orgmdpi.comnih.govnih.gov. Studies using techniques like NMR spectroscopy and mass spectrometry have provided insights into these conformational changes and the resulting alternative states mdpi.comnih.gov. The flexibility of specific regions, such as the Ω-loops, appears to fine-tune both redox potentials and conformational transitions biorxiv.orgconicet.gov.ar.

Amino Acid Residues Critical for Functional Activity

Certain amino acid residues within the cytochrome c sequence are highly conserved and play critical roles in maintaining its structure, stability, and function nih.govresearchgate.netnih.gov. These "key residues" are often located in regions important for heme binding, structural integrity, or interaction with other proteins nih.govresearchgate.net.

Highly conserved residues include Cys14, Cys17, and His18, which are part of the heme-binding CXXCH motif, and Met80, the sixth axial ligand to the heme iron nih.govbiorxiv.orgresearchgate.netnih.gov. Other conserved residues, such as Gly29, Pro30, Gly41, Asn52, Trp59, Tyr67, Leu68, Pro71, Pro76, Thr78, and Phe82, contribute significantly to the protein's structure, folding, and stability nih.govresearchgate.netnih.gov. For example, Tyr67 is located near the heme pocket and forms hydrogen bonds important for electron transfer and heme pocket stability biorxiv.orgacs.org. Pro71 has been shown to act as a hydrophobic patch crucial for the folding of a specific region of the polypeptide chain plos.org. Lysine (B10760008) residues on the protein surface, particularly around the heme cavity, are involved in electrostatic interactions with binding partners like Complex III and Complex IV of the electron transport chain virginia.edu. Mutations in these conserved residues can lead to structural destabilization, altered flexibility, and impaired function biorxiv.org.

Structure-Function Relationship of Redox Potential

The redox potential of cytochrome c, which determines its ability to accept and donate electrons, is finely tuned by its structure and environment nih.govlibretexts.orgnih.gov. Several structural factors contribute to setting the redox potential:

Axial Ligation: The nature of the axial ligands to the heme iron significantly influences the redox potential nih.govacs.org. The His18 and Met80 ligation in native mitochondrial cytochrome c contributes to its relatively high reduction potential compared to other heme proteins nih.govacs.org.

Heme Environment: The protein matrix surrounding the heme crevice modulates the polarity and solvent accessibility of the heme, impacting the redox potential nih.govacs.org. The relatively hydrophobic environment created by surrounding amino acid residues helps maintain a high reduction potential acs.org.

Electrostatic Interactions: Electrostatic interactions between charged amino acid residues and the heme group, as well as interactions with binding partners or the surrounding membrane, can influence the redox potential nih.govvirginia.edu.

Conformational Changes: As mentioned earlier, conformational changes, particularly those affecting the heme environment and axial ligation (like the dissociation of Met80), can significantly alter the redox potential and shift the protein towards alternative functions biorxiv.orgnih.gov.

The structure-function relationship of the redox potential is complex and involves a delicate balance of these factors. Studies involving protein engineering and modifications have provided valuable insights into how specific structural elements and residues contribute to setting and modulating the redox potential researchgate.netacs.org. The ability to maintain a relatively high and constant redox potential, even in varying dielectric environments like the mitochondrial inner membrane, highlights the optimized design of cytochrome c's structure for its role in electron transport acs.org.

Post Translational Modifications Ptms and Functional Modulation

Phosphorylation of Cytochrome c

Phosphorylation is a well-studied PTM of cytochrome c, with several serine, threonine, and tyrosine residues identified as phosphorylation sites in vivo. Key phosphorylation sites include T28, S47, Y48, T49, T58, and Y97 mdpi.comnih.gov. These phosphorylations are often detected under normal physiological conditions and display distinct tissue-specific patterns mdpi.comnih.gov.

Detailed findings on the impact of specific phosphorylations on electron transfer efficiency are summarized below:

Phosphorylation SiteImpact on Electron TransferNotesSource
T28Less efficient electron donation to Complex IVObserved in isolated, phosphorylated cytochrome c. mdpi.com
Y48Impairs long-range electron transfer with Complex III; strengthens interaction but reduces turnoverDemonstrated through single-molecule, bulk, and computational methods using phosphomimetic Y48pCMF. researchgate.netresearchgate.net
Y97Lower activity with Cytochrome c Oxidase (COX)Observed in vitro using phosphomimetic Y97E Cytc. mdpi.com
S47Lower oxygen consumption rate with Cytochrome c Oxidase (COX)Observed with both S47-phosphorylated and phosphomimetic S47E Cytc. wayne.eduumich.edu

Beyond its role in respiration, cytochrome c phosphorylation is a critical regulator of its pro-apoptotic function. Phosphorylation can directly inhibit the ability of cytochrome c to activate the caspase cascade, a central execution pathway of apoptosis mdpi.commdpi.com. For example, mutations introduced at the Ser47 residue have been shown to impair cytochrome c-mediated activation of the caspase cascade mdpi.com. Specifically, S47 phosphorylated cytochrome c exhibits a notable decrease in caspase-3 activity when compared to its dephosphorylated form mdpi.com. The use of a phosphomimetic mutant at S47 (S47E) further confirmed these findings, demonstrating significantly reduced downstream caspase-3 activity mdpi.comwayne.eduumich.edu. Similar inhibitory effects on caspase-3 activity have been observed with phosphomimetic Y97E Cytc mdpi.com. Phosphorylation at Tyr48, particularly the phosphomimetic Tyr48Glu Cytc, has been shown to abolish downstream caspase-3 activation nih.gov. Additionally, phosphorylation at Threonine 58 has been linked to reduced apoptotic activity in cellular models nih.govwayne.edu.

Key findings on the regulatory role of specific phosphorylations in apoptotic activity include:

Phosphorylation SiteImpact on Apoptotic ActivityNotesSource
S47Impairs caspase cascade activationDemonstrated with mutations at this site. mdpi.com
S47Decreased caspase-3 activityObserved with S47-phosphorylated cytochrome c and phosphomimetic S47E Cytc. mdpi.comwayne.eduumich.edu
Y48Abolishes downstream caspase-3 activationObserved with phosphomimetic Tyr48Glu Cytc. nih.gov
Y97Decreased caspase-3 activityObserved in vitro with phosphomimetic Y97E Cytc. mdpi.com
T58Reduced apoptotic activityObserved in cytochrome c-knockout cells expressing phosphomimetic T58E Cytc. nih.govwayne.edu

A notable aspect of cytochrome c phosphorylation is its tissue-specific distribution. Different tissues exhibit distinct phosphorylation profiles, suggesting a tailored regulation of cytochrome c function based on tissue-specific metabolic demands and physiological roles mdpi.comnih.gov. For instance, phosphorylation at Tyr97 has been identified in cow heart tissue under physiological conditions, while Tyr48 phosphorylation is found in bovine liver. Threonine 28 and Threonine 58 phosphorylations have been mapped in rat kidney, and Serine 47 phosphorylation is present in the mammalian brain mdpi.comwayne.edunih.govwayne.eduosti.gov.

These tissue-specific phosphorylation patterns lead to diverse functional consequences. In the brain, S47 phosphorylation appears to be tissue-protective. Its loss during ischemic conditions is associated with increased cell death, while its presence is linked to partially inhibited mitochondrial respiration, reduced mitochondrial membrane potential (ΔΨm), and decreased production of reactive oxygen species (ROS), thereby promoting cell survival wayne.eduumich.eduosti.gov. The partial inhibition of respiration observed with several phosphorylation sites (T28, S47, Y48, T49, T58, Y97) is hypothesized to be a mechanism to maintain an optimal, intermediate mitochondrial membrane potential under basal conditions, which in turn minimizes the generation of ROS mdpi.comnih.gov.

Examples of tissue-specific phosphorylation sites and their proposed functional consequences are presented below:

TissuePhosphorylation Site(s)Proposed Functional ConsequenceSource
HeartY97Partially inhibits respiration, protects from apoptosis, and helps maintain optimal intermediate mitochondrial membrane potential. researchgate.netmdpi.com
LiverY48Inhibits mitochondrial respiration and caspase-3 activity; may contribute to ROS scavenging. researchgate.netnih.gov
KidneyT28, T58T28 regulates ETC activity; T58 reduces respiration, mitochondrial membrane potential, ROS production, and apoptotic activity. nih.govwayne.eduosti.gov
BrainS47Tissue-protective; inhibits respiration, reduces mitochondrial membrane potential and ROS production, decreases cell death during ischemia. wayne.eduumich.eduosti.gov

Acetylation of Cytochrome c

Acetylation, primarily occurring on lysine (B10760008) residues, is another important post-translational modification that regulates cytochrome c function. In vivo studies have identified acetylation sites at lysine residues K8, K39, and K53, which are often observed under specific pathophysiological conditions mdpi.comnih.gov.

Acetylation of lysine residues on cytochrome c generally results in a reduction of its efficiency in mediating electron transfer within the respiratory chain mdpi.com. This effect is largely attributed to the neutralization of the positive charge on the modified lysine residues, such as K72, K73, and K79. This change in charge can alter the local environment around the heme group and influence the electrostatic interactions crucial for the proper binding and electron transfer between cytochrome c and Complexes III and IV mdpi.com. For instance, acetylation at K53 has been observed in prostate cancer cells, leading to decreased mitochondrial respiration and a concomitant increase in glycolytic activity, a metabolic shift characteristic of the Warburg effect in cancer cells mdpi.comwayne.edu. In contrast, acetylation at K39 in ischemic skeletal muscle has been reported to increase the activity of cytochrome c oxidase (COX) researchgate.netosti.govproteomexchange.org.

Data illustrating the impact of specific acetylations on mitochondrial respiration are shown below:

Acetylation SiteImpact on Mitochondrial RespirationNotesSource
General LysineDecreased electron transfer efficiencyDue to loss of positive charge affecting heme environment and interaction with Complexes III and IV. mdpi.com
K53Decreased mitochondrial respiration; associated with increased glycolysis (Warburg effect)Observed in prostate cancer cells expressing acetylmimetic K53Q. mdpi.comwayne.edu
K39Increased Cytochrome c Oxidase (COX) activityObserved in ischemic porcine skeletal muscle and with recombinant acetylmimetic K39Q protein. researchgate.netosti.govproteomexchange.org

Acetylation of cytochrome c also plays a significant role in modulating its pro-apoptotic function, often leading to a blockade or inhibition of the apoptotic pathway. Acetylation at K53 has been shown to confer protection to cells against cell death induced by various stimuli, such as hydrogen peroxide (H2O2) or staurosporine. This protective effect is associated with significantly lower caspase-3 activity, suggesting that K53 acetylation contributes to the evasion of apoptosis, a hallmark of many cancers mdpi.comwayne.edu. Similarly, acetylation at K39 has been found to inhibit apoptosis. This is achieved through mechanisms including decreased binding of cytochrome c to Apaf-1 (apoptotic protease-activating factor-1), reduced caspase cleavage and activity, and lower cardiolipin (B10847521) peroxidase activity researchgate.netosti.gov. These findings indicate that K39 acetylation can enhance the resilience of tissues, such as skeletal muscle, against damage incurred during ischemia-reperfusion injury by suppressing the apoptotic cascade researchgate.netosti.govproteomexchange.org.

Key findings on the influence of specific acetylations on apoptosis blockade are presented in the table below:

Acetylation SiteInfluence on Apoptosis BlockadeNotesSource
K53Protects from cell death; leads to lower caspase-3 activity; contributes to apoptosis evasion.Observed in prostate cancer cells expressing acetylmimetic K53Q. mdpi.comwayne.edu
K39Inhibits apoptosis by decreasing binding to Apaf-1, reducing caspase activity, and lowering cardiolipin peroxidase activity.Observed in ischemic skeletal muscle and with acetylmimetic K39Q. researchgate.netosti.govproteomexchange.org

Nitration of Cytochrome c

Nitration, particularly of tyrosine residues, is a significant PTM affecting cytochrome c under conditions of nitro-oxidative stress mdpi.compnas.org. This modification involves the addition of a nitro group (-NO₂) to the tyrosine ring, primarily mediated by reactive nitrogen species such as peroxynitrite (ONOO⁻) and nitrogen dioxide (•NO₂) pnas.org. Cytochrome c itself can act as both a catalyst and a target for nitrite-hydrogen peroxide-dependent protein nitration nih.govsemanticscholar.org.

Human cytochrome c contains five tyrosine residues (Tyr46, Tyr48, Tyr67, Tyr74, and Tyr97) that can potentially undergo nitration nih.gov. In vitro studies have shown that nitration of any of these tyrosine residues can alter the protein's properties mdpi.com. While in vitro nitration of Tyr46 and Tyr48 has been observed to impair apoptosome formation, in vivo studies have primarily detected nitration at Tyr67, Tyr74, and Tyr97, suggesting potential differences between in vitro and in vivo nitration patterns nih.gov.

Nitration can lead to structural changes in cytochrome c, including the destabilization of the axial Fe-Met80 bond and a decrease in the pKa of the alkaline transition, which can promote a conformational switch acs.orgnih.gov. These structural changes are closely linked to altered protein function nih.gov.

Alterations in Peroxidase Activity

Nitration of cytochrome c is known to enhance its peroxidase activity researchgate.netmdpi.compnas.orgsemanticscholar.orgnih.gov. This gain-of-function modification allows cytochrome c to catalyze the reduction of hydrogen peroxide (H₂O₂) and simultaneously oxidize other substrates nih.gov. The peroxidase activity of cytochrome c is crucial in the early stages of apoptosis, particularly in the peroxidation of phospholipids (B1166683) like cardiolipin, which is a key step in its release from the mitochondria mdpi.comnih.govcsic.es.

In vitro assays demonstrate that nitration of any tyrosine residue can increase the peroxidase activity of cytochrome c mdpi.com. The impact on redox properties and electron transfer efficiency can increase with the number of nitrated tyrosines mdpi.com. Specifically, nitration at Tyr74 has been shown to boost peroxidase activity nih.govnih.gov. The interaction of cytochrome c with cardiolipin also enhances its nitration by peroxynitrite and targets it to heme-adjacent Tyr67, further increasing peroxidatic activity nih.gov.

Research findings highlight the effect of nitration on peroxidase activity:

Tyrosine Residue NitratedEffect on Peroxidase Activity (In vitro)Reference
Any tyrosineIncreased mdpi.com
Tyr46 and/or Tyr48Increased (after incubation with H₂O₂) core.ac.uk
Tyr67Increased (in presence of cardiolipin) nih.gov
Tyr74Increased nih.govnih.gov

The cytochrome c-catalyzed nitration of tyrosine itself, which is dependent on hydrogen peroxide and nitrite, is also linked to its peroxidase activity semanticscholar.org. This process is inhibited by substances that interfere with peroxidase reactions, such as catalase and sodium azide (B81097) semanticscholar.org.

Impairment of Apoptotic Activation

While nitration enhances peroxidase activity, it can impair the ability of cytochrome c to activate the caspase cascade, a critical step in the mitochondrial apoptotic pathway nih.govnih.govjst.go.jp. Nitration, in general, hinders caspase activation nih.gov.

Specific nitration sites have distinct effects on apoptotic signaling:

Nitration of Tyr46 and Tyr48 has been shown to obstruct apoptosome formation, even though it may not significantly affect electron transfer nih.govjst.go.jp. These modifications might also trigger cytochrome c degradation nih.gov.

Nitration of Tyr74 boosts peroxidase activity but inhibits apoptosis nih.govnih.gov. Studies on monotyrosine mutants (where only one tyrosine is present) indicate that nitration of solvent-exposed Tyr74 specifically enhances peroxidase activity and blocks caspase-9 activation, thereby preventing apoptosis signaling nih.gov.

This suggests that the specific pattern of tyrosine nitration can influence the efficacy of the mitochondrial apoptotic pathway jst.go.jp.

Other Post-Translational Modifications (e.g., Ubiquitination)

Beyond nitration, cytochrome c is subject to a variety of other PTMs, including phosphorylation, acetylation, glycosylation, glycation, deamidation, homocysteinylation, carbonylation, and sulfoxidation nih.govnih.gov. These modifications contribute to the intricate regulation of cytochrome c function in different cellular contexts nih.gov.

Ubiquitination is one such modification, involving the covalent attachment of ubiquitin, a small protein, to a target protein embopress.org. This process is mediated by a cascade of enzymes, including E3 ubiquitin ligases embopress.org. While the role of ubiquitination of cytochrome c is less extensively studied compared to nitration or phosphorylation, research suggests it can influence cytochrome c levels and potentially its involvement in apoptosis.

Studies in yeast have shown that cytochrome c can be ubiquitinated, with specific lysine residues serving as attachment sites capes.gov.br. The ubiquitination of cytochrome c appears to be linked to its degradation via the ubiquitin-proteasome pathway jneurosci.org. Inhibition of proteasome function can lead to the accumulation of cytosolic cytochrome c and induce apoptosis, suggesting a role for ubiquitination in regulating cytochrome c levels and apoptotic signaling jneurosci.org.

Other PTMs also have notable effects:

Phosphorylation: Phosphorylation at specific residues like Thr28 and Ser47 can affect electron transfer efficiency and peroxidase activity mdpi.com. Phosphorylation at Tyr48 has been reported to inhibit respiration and act as an anti-apoptotic switch nih.gov.

Acetylation: Acetylation of lysine residues, such as Lys8, can lead to a reduction in electron transfer efficiency nih.gov.

Sulfoxidation: Sulfoxidation of Met80 can enhance the peroxidase activity of cytochrome c mdpi.com.

Glycation: Glycation can activate peroxidase activity, contributing to cytochrome c release from mitochondria mdpi.com.

These diverse modifications highlight the complex regulatory landscape governing cytochrome c function.

Interplay of Multiple PTMs in Regulating Cytochrome c Function

The functional outcome for cytochrome c is not solely determined by a single PTM but often by the interplay of multiple modifications nih.gov. Different PTMs can occur simultaneously or sequentially, creating a complex code that dictates the protein's fate and activity nih.gov.

For instance, the interaction of cytochrome c with cardiolipin can influence the site-specificity and yield of tyrosine nitration nih.gov. This suggests a coordinated regulation where lipid binding affects the susceptibility of specific tyrosine residues to nitration, thereby modulating the resulting functional changes in peroxidase activity and apoptotic signaling nih.gov.

Furthermore, some PTMs may be mutually exclusive or influence the likelihood of other modifications occurring researchgate.net. For example, nitrosylation and phosphorylation have been reported to be mutually exclusive modifications in some contexts researchgate.net. The presence of one modification might sterically hinder or otherwise affect the enzymes responsible for introducing other PTMs.

The combined effect of multiple nitration events can also be significant. Nitration of multiple tyrosine groups in wild-type cytochrome c can lead to a more drastic decrease in midpoint redox potential and a greater loss in the ability to activate caspases compared to single tyrosine nitration events acs.org.

The interplay of PTMs allows for a fine-tuned regulation of cytochrome c's dual roles in respiration and apoptosis, enabling the cell to respond appropriately to various physiological and pathological stimuli, including oxidative and nitrative stress nih.govmdpi.compnas.org. Understanding the complex interplay of these modifications is crucial for fully elucidating the diverse functions of cytochrome c in cell life and death nih.govnih.gov.

Protein Protein and Macromolecular Interactions of Cytochrome C

Interactions within the Electron Transport Chain

Within the inner mitochondrial membrane, cytochrome c acts as a mobile electron carrier between Complex III and Complex IV, central to oxidative phosphorylation and ATP production. patsnap.compatsnap.com

Cytochrome bc1 Complex (Complex III)

Cytochrome bc1 complex, also known as ubiquinol-cytochrome c reductase or Complex III, is a multi-subunit enzyme embedded in the inner mitochondrial membrane. virginia.edu It catalyzes the transfer of electrons from ubiquinol (B23937) (QH2) to cytochrome c via a process called the Q-cycle. patsnap.comvirginia.eduwikipedia.org The interaction between cytochrome c and Complex III is transient and primarily guided by electrostatic forces. plos.orgnih.gov Conserved lysine (B10760008) residues on the surface of cytochrome c interact with acidic residues on the cytochrome c1 subunit of Complex III. nih.govesrf.fr This electrostatic steering helps orient cytochrome c for efficient electron transfer. esrf.frlibretexts.org The electron transfer from Complex III reduces the iron atom in the heme group of cytochrome c from the ferric (Fe3+) to the ferrous (Fe2+) state. patsnap.com Structural studies, including X-ray crystallography of the yeast Complex III-cytochrome c complex, have revealed a small interface where the heme moieties are centrally located in a largely non-polar contact site, surrounded by complementary charged residues. esrf.frportlandpress.com This arrangement facilitates rapid heme-to-heme electron transfer. esrf.fr

Cytochrome c Oxidase (Complex IV)

Cytochrome c oxidase (COX), or Complex IV, is the terminal enzyme of the mitochondrial electron transport chain. cas.cz It receives electrons from reduced cytochrome c and catalyzes the reduction of molecular oxygen to water. cas.cz Similar to the interaction with Complex III, the binding of cytochrome c to Complex IV is transient and driven by electrostatic interactions. nih.gov Conserved lysine residues on cytochrome c interact with carboxyl groups on the hydrophilic part of subunit II of Complex IV. nih.govcas.czuark.edu This interaction facilitates the docking of cytochrome c to Complex IV, allowing for the transfer of electrons to the CuA center within the complex. cas.cz The electron transfer oxidizes the iron atom in the heme group of cytochrome c back to the Fe3+ state. patsnap.com The transfer of electrons from four molecules of cytochrome c is required to reduce one molecule of oxygen. patsnap.com The interaction between cytochrome c and Complex IV is considered a rate-limiting step in the electron transport chain, and it can be regulated by post-translational modifications of cytochrome c, such as phosphorylation. nih.gov

Formation and Dynamics of Respirasomes/Supercomplexes

Mitochondrial respiratory complexes are not always isolated entities but can associate to form higher-order supramolecular structures known as supercomplexes or respirasomes. biorxiv.orgresearchgate.netfrontiersin.org These supercomplexes typically involve Complex I, Complex III (as a dimer), and Complex IV (in variable numbers), forming structures like I1III2IV1-2 or III2IV1-2. frontiersin.org Cytochrome c, as the mobile electron carrier between Complex III and Complex IV, is considered a potential key player in the formation and function of these supercomplexes. biorxiv.orgresearchgate.net The formation of supercomplexes is thought to enhance electron transfer efficiency by reducing the diffusion distance for cytochrome c between Complex III and Complex IV, effectively channeling electrons. researchgate.netdiva-portal.orgembopress.org This reduced dimensionality of diffusion from three dimensions to two dimensions on the membrane surface contributes to a more efficient electron transfer rate. researchgate.netdiva-portal.org Research suggests that cytochrome c can associate with the negatively charged surface of supercomplexes. diva-portal.org While the precise role of cytochrome c in the assembly and stabilization of respirasomes is still being investigated, its presence and interaction with both Complex III and Complex IV within these structures are crucial for efficient electron transport. biorxiv.orgnih.gov

Interactions in Apoptotic Signaling

Beyond its role in energy metabolism, cytochrome c is a critical signaling molecule in the intrinsic pathway of apoptosis. Upon receiving apoptotic stimuli, cytochrome c is released from the mitochondrial intermembrane space into the cytosol, where it interacts with apoptotic protease activating factor-1 (Apaf-1) to initiate the formation of the apoptosome. nih.govnih.govnih.govwikipedia.org

Apaf-1 and Apoptosome Assembly

The release of cytochrome c into the cytosol is a key committing step in the mitochondrial apoptotic pathway. nih.govnih.gov In the cytosol, cytochrome c binds to Apaf-1, a cytosolic protein that acts as an adaptor. nih.govwikipedia.orgpnas.org This interaction is essential for apoptosome assembly. wikipedia.orgpnas.org Apaf-1 consists of several domains, including a caspase recruitment domain (CARD), a nucleotide-binding and oligomerization domain (NOD), and a C-terminal regulatory region containing WD-40 repeats. wikipedia.orgpnas.org Cytochrome c binding to the WD-40 repeats of Apaf-1 induces a conformational change in Apaf-1, releasing its autoinhibition. wikipedia.orgpnas.orgbiorxiv.org In the presence of dATP or ATP, this conformational change facilitates the oligomerization of Apaf-1 molecules, typically forming a heptameric, wheel-like structure known as the apoptosome. wikipedia.orgpnas.orgpnas.org Biochemical and structural studies have shown that cytochrome c can bind to Apaf-1 even in the absence of dATP, but the nucleotide is required for the subsequent assembly into the higher-molecular-weight apoptosome complex. pnas.org The interaction between cytochrome c and Apaf-1 is highly dependent on ionic strength, indicating a strong electrostatic component. pnas.org Specific lysine residues on cytochrome c, including Lys72, are known to play an important role in this interaction. researchgate.net The apoptosome serves as a platform for the recruitment and activation of pro-caspase-9 through interactions between the CARD domains of Apaf-1 and pro-caspase-9. nih.govwikipedia.org Activated caspase-9 then initiates a cascade of effector caspases, leading to the dismantling of the cell. nih.govwikipedia.org

Bcl-2 Family Proteins (Pro- and Anti-apoptotic)

The release of cytochrome c from mitochondria is tightly regulated by the Bcl-2 family of proteins, which are key controllers of mitochondrial outer membrane permeabilization (MOMP). nih.govmdpi.comrndsystems.comnih.gov This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bid, Bad). mdpi.comrndsystems.comfrontiersin.org

Anti-apoptotic Bcl-2 proteins primarily function to maintain mitochondrial membrane integrity and prevent the release of pro-apoptotic factors like cytochrome c. nih.govrndsystems.comoncotarget.comresearchgate.net They can inhibit apoptosis by binding to and neutralizing pro-apoptotic Bcl-2 family members, particularly the effector proteins Bax and Bak. nih.govmdpi.comrndsystems.com Some anti-apoptotic proteins, such as Bcl-xL, have also been shown to interact directly with cytochrome c, potentially intercepting it after its release from the mitochondria. nih.govresearchgate.net This interaction might involve both hydrophobic and electrostatic forces. researchgate.net

Pro-apoptotic Bcl-2 proteins, particularly Bax and Bak, are the main effectors responsible for MOMP and the release of cytochrome c. nih.govrndsystems.comoncotarget.com Upon receiving apoptotic signals, these proteins can undergo conformational changes, oligomerize, and insert into the outer mitochondrial membrane, forming pores or channels through which cytochrome c and other apoptogenic factors escape into the cytosol. nih.govrndsystems.comfrontiersin.orgresearchgate.net The activity of Bax and Bak is regulated by other pro-apoptotic BH3-only proteins (e.g., Bid, Bad, Bim), which can be activated by apoptotic stimuli and interact with anti-apoptotic Bcl-2 proteins, thereby releasing Bax and Bak from inhibition. nih.govrndsystems.comnih.gov Cleavage of Bid by caspase-8, for instance, produces truncated Bid (t-Bid), which translocates to mitochondria and promotes Bax/Bak-mediated cytochrome c release. rndsystems.comnih.govmdpi.com The balance between the activity of pro- and anti-apoptotic Bcl-2 proteins ultimately determines whether MOMP occurs and cytochrome c is released, committing the cell to apoptosis. mdpi.comfrontiersin.org Interactions between Bcl-2 family proteins and other mitochondrial proteins like VDAC have also been implicated in regulating cytochrome c release. mdpi.comnih.govmdpi.com

Cardiolipin (B10847521) and Mitochondrial Membrane Association

Cytochrome c's interaction with cardiolipin (CL), a negatively charged phospholipid predominantly found in the inner mitochondrial membrane, is a crucial association with significant implications for both cellular respiration and the initiation of apoptosis pnas.orgmdpi.commdpi.com. In healthy cells, strong electrostatic and hydrophobic interactions anchor cytochrome c to the inner mitochondrial membrane via cardiolipin, localizing it for its function in the electron transport chain pnas.orgnih.gov. Cardiolipin constitutes approximately 10-20% of the inner mitochondrial membrane lipids and is critical for the proper function of several mitochondrial proteins, including the respiratory complexes mdpi.comnih.gov.

The interaction between cytochrome c and cardiolipin is dynamic and can lead to structural changes in both the protein and the lipid membrane mdpi.comresearchgate.net. Upon binding to cardiolipin, cytochrome c can undergo conformational changes, including partial unfolding, which exposes the heme crevice and enhances its peroxidase activity mdpi.comnih.govresearchgate.net. This peroxidase activity is pivotal during the early stages of apoptosis, where cytochrome c catalyzes the oxidation of cardiolipin in the presence of hydrogen peroxide mdpi.comnih.gov. Oxidized cardiolipin can then translocate to the outer mitochondrial membrane, contributing to membrane permeabilization and the release of cytochrome c into the cytosol researchgate.net.

The mechanism of cytochrome c-cardiolipin interaction is influenced by factors such as pH and the lipid-to-protein ratio (LPR) mdpi.comacs.org. At neutral pH, hydrophobic interactions are more prevalent, while at acidic pH, electrostatic interactions between cardiolipin's phosphate (B84403) groups and positively charged amino acid side chains on cytochrome c become more dominant mdpi.com. Studies have shown that the binding can be a multi-step process, with different LPRs leading to peripheral binding or partial protein penetration into the membrane mdpi.comnih.gov. For instance, a mild structural rearrangement is observed at an LPR near 10, while a more significant conformational change and partial unfolding occur at higher LPRs, around 23 or even 58 on concave surfaces like mitochondrial cristae mdpi.comacs.org.

Research using techniques like thermal lens spectrometry and spectrophotometric titration has provided insights into the composition of the cytochrome c-cardiolipin complex. Studies have determined varying ratios of cytochrome c to cardiolipin in the complex depending on pH, for example, ratios of approximately 50:1 at pH 7.4, 30:1 at pH 6.8, and 10:1 at pH 5.5 for oxidized cytochrome c with tetraoleyl cardiolipin mdpi.com.

The interaction involves multiple binding sites on cytochrome c, including sites mediated by electrostatic interactions (e.g., involving lysine residues) and hydrophobic effects mdpi.comnih.gov. Hydrogen bonding, particularly involving residues like Asn52, has also been proposed to stabilize the high-affinity binding nih.gov. The structural changes induced by cardiolipin binding, such as the dissociation of the Fe-Met80 bond, are critical for the protein to acquire peroxidase properties mdpi.comresearchgate.net.

The curvature of the mitochondrial membrane also influences the interaction. Studies comparing binding to convex and concave cardiolipin-containing membrane surfaces have shown that structural transitions in cytochrome c occur at different LPRs depending on the curvature acs.org. On concave surfaces mimicking mitochondrial cristae, the structural transitions occur at a higher LPR compared to convex surfaces, suggesting that cytochrome c may be adapted to undergo conformational changes specifically within the curved environment of the cristae during early apoptosis acs.org.

The complexity of cytochrome c-cardiolipin interactions is further highlighted by the observation of pore formation in cardiolipin-containing membranes induced by cytochrome c, which may contribute to cytochrome c release from mitochondria during apoptosis pnas.org.

Interactions with Other Redox Partners (e.g., Sulfite (B76179) Oxidase, Erv1)

Cytochrome c functions as a soluble electron carrier, facilitating electron transfer between various redox partners in the cell plos.org. Beyond its primary role in the mitochondrial respiratory chain, it interacts with enzymes like sulfite oxidase and Erv1, participating in diverse metabolic and protein import pathways plos.orgconicet.gov.ar.

Sulfite Oxidase (SOX)

Sulfite oxidase is a mitochondrial enzyme responsible for oxidizing sulfite to sulfate, a crucial step in the metabolism of sulfur-containing compounds wikipedia.orgmedcraveonline.com. This process involves the transfer of electrons from sulfite to a molybdenum cofactor, then to a heme group within sulfite oxidase, and finally to cytochrome c wikipedia.orgmedcraveonline.com. Cytochrome c acts as the physiological electron acceptor for sulfite oxidase, transferring the electrons to the electron transport chain for ATP generation through oxidative phosphorylation wikipedia.orgmedcraveonline.com.

The interaction between sulfite oxidase and cytochrome c is primarily guided by electrostatic interactions between the two proteins acs.org. Studies have demonstrated that layer-by-layer assembly of sulfite oxidase and cytochrome c can be achieved based on these electrostatic interactions, even without additional polymers acs.org. This arrangement allows for mediator-free electron transfer between the enzymes within the assembled layers, highlighting the direct interprotein electron exchange acs.org. The catalytic current generated during sulfite oxidation in such assemblies is dependent on the presence of both enzymes and increases with the number of layers, indicating efficient electron transfer from reduced sulfite oxidase to cytochrome c acs.org.

While mammalian sulfite oxidase efficiently couples to cytochrome c, some bacterial sulfite dehydrogenases, termed "atypical" SDHs, may show preferential activity with artificial electron acceptors like ferricyanide (B76249) frontiersin.org. However, studies on the SorT sulfite dehydrogenase from Sinorhizobium meliloti have shown that it can couple efficiently to a cognate cytochrome c from the same organism, even if it shows negligible activity with horse heart cytochrome c, suggesting specificity in these interactions frontiersin.org.

Erv1

Erv1 (also known as sulfhydryl oxidase) is a flavin-dependent sulfhydryl oxidase located in the mitochondrial intermembrane space nih.govuniprot.org. It plays a key role in oxidative protein folding, particularly in the import of cysteine-rich proteins into the mitochondria via the MIA (Mitochondrial Intermembrane space Assembly) pathway conicet.gov.arnih.gov. In this pathway, Erv1 accepts electrons from oxidized MIA40, which in turn receives electrons from the imported proteins conicet.gov.ar. Reduced Erv1 is then reoxidized by transferring electrons to cytochrome c conicet.gov.arnih.govuniprot.org.

The interaction between Erv1 and cytochrome c facilitates rapid electron transfer nih.gov. Studies using solution NMR spectroscopy have indicated that the interaction between yeast cytochrome c and Erv1 is transient, suggesting a collision-type mechanism for electron transfer rather than the formation of a stable complex nih.gov. Molecular modeling supports this, proposing that a large surface area on Erv1 can sustain fast electron transfer to cytochrome c through collisions nih.gov. This transient interaction is suggested to play a protective role by preventing direct electron transfer to molecular oxygen, thereby reducing the generation of reactive oxygen species nih.gov.

Erv1 can also utilize molecular oxygen as an electron acceptor, generating hydrogen peroxide, which is subsequently reduced by cytochrome c peroxidase (Ccp1) nih.gov. Oxidized Ccp1 is then reduced by the Erv1-reduced cytochrome c, demonstrating a coupled pathway for electron shuttling involving cytochrome c and Ccp1 as efficient Erv1-dependent electron acceptors nih.gov.

Non-Covalent and Transient Interactions in Cellular Contexts

Cytochrome c participates in numerous non-covalent and transient interactions within the complex cellular environment, extending beyond its well-defined partnerships in the respiratory chain and apoptosis mdpi.complos.orgresearchgate.net. These interactions are crucial for its diverse functions and involve a variety of binding partners and mechanisms.

In the mitochondrial intermembrane space, where cytochrome c is primarily located in healthy cells, it interacts with the inner mitochondrial membrane, primarily through cardiolipin association pnas.orgmdpi.comresearchgate.net. This interaction is mediated by a combination of electrostatic and hydrophobic forces pnas.orgmdpi.comnih.gov. The positively charged surface patches on cytochrome c interact with the negatively charged head groups of cardiolipin, while hydrophobic residues can interact with the lipid acyl chains upon partial membrane penetration mdpi.comnih.gov.

Beyond the mitochondrial membrane, cytochrome c interacts with other proteins in a transient manner to facilitate electron transfer in various pathways plos.orgresearchgate.net. These interactions are often guided by electrostatic attractions between complementary charged surfaces on the interacting proteins researchgate.netrsc.org. While strong electrostatic forces can guide the initial encounter, the specificity and efficiency of electron transfer often involve more subtle interactions and precise docking geometries plos.orgresearchgate.net.

Examples of transient interactions include those with cytochrome c1 (part of Complex III) and cytochrome c oxidase (Complex IV) in the mitochondrial respiratory chain researchgate.net. Electron transfer between cytochrome c and these partners is rapid and involves dynamic associations researchgate.net. Computational studies and structural analyses have revealed that these interactions are often guided by electrostatic steering, bringing the proteins into proximity, followed by more specific interactions that orient the redox centers for efficient electron transfer plos.orgresearchgate.net. The binding interfaces are often characterized by a small hydrophobic core surrounded by a polar periphery with charged residues researchgate.net.

In the context of apoptosis, once released into the cytosol, cytochrome c engages in a critical non-covalent interaction with Apoptosis protease-activating factor-1 (Apaf-1) mdpi.comnih.gov. This interaction is a fundamental step in the intrinsic apoptotic pathway, leading to the formation of the apoptosome and activation of caspases mdpi.comnih.gov. Computational modeling and molecular dynamics simulations have revealed that the interaction between cytochrome c and the WD40 domains of Apaf-1 involves an extended network of salt bridges, highlighting the importance of electrostatic interactions in this crucial transient complex nih.gov. Specific lysine residues on cytochrome c are known to be functionally important for apoptosome formation, and these residues are involved in forming salt bridges with acidic residues on Apaf-1 nih.gov.

Cytochrome c also interacts with other molecules, such as DNA. Studies have shown that cytochrome c can bind to DNA strands, primarily through electrostatic interactions with the negatively charged phosphate backbone datadryad.orgmdpi.com. This interaction can influence the conformation and peroxidase activity of cytochrome c datadryad.org. Molecular dynamics simulations have indicated that binding to DNA can lead to structural changes in cytochrome c, potentially exposing the active center datadryad.org.

The transient nature of many of these interactions makes their structural characterization challenging, often relying on a combination of biochemical, biophysical, and computational methods researchgate.netembopress.org. The dynamic nature of these complexes allows for rapid association and dissociation, facilitating efficient electron transfer and signaling processes.

Computational Modeling of Intermolecular Interactions

Computational modeling plays a vital role in understanding the intricate intermolecular interactions of cytochrome c, providing insights that are often difficult to obtain through experimental methods alone plos.orgnih.gov. Techniques such as molecular docking, molecular dynamics (MD) simulations, and bioinformatics analyses are employed to predict binding interfaces, analyze structural changes, and estimate binding affinities and electron transfer rates plos.orgnih.govnih.govaip.orgmdpi.com.

Molecular docking is frequently used to predict the initial binding poses and orientations of cytochrome c with its interaction partners based on their three-dimensional structures researchgate.netnih.govmdpi.com. This method considers factors such as shape complementarity, electrostatic interactions, and van der Waals forces to identify potential binding sites and predict the geometry of the complex mdpi.com. For instance, docking studies have been used to model the interaction between cytochrome c and cytochrome c oxidase, suggesting different docking scenarios guided by electrostatic interactions researchgate.net.

Molecular dynamics simulations provide a dynamic view of cytochrome c interactions over time, allowing researchers to observe conformational changes, analyze the stability of complexes, and study the nature of transient interactions nih.govdatadryad.orgaip.orgnih.govrsc.org. MD simulations can reveal the flexibility of the protein and its partners at the binding interface and how these dynamics influence electron transfer plos.orgnih.govrsc.org. For example, MD simulations of the cytochrome c-cytochrome b5 complex have shown that electrostatic interactions lead to a flexible association that samples various inter-heme geometries, some of which may be more favorable for electron transfer nih.gov. Simulations have also been used to study the interaction of cytochrome c with cardiolipin-containing membranes, providing insights into the protein's insertion and conformational changes upon binding pnas.org. Furthermore, MD simulations have been applied to study the interaction of cytochrome c with DNA, revealing the role of hydrogen bonding and non-bonding interactions and the resulting structural changes in cytochrome c datadryad.org.

Computational approaches are also used to analyze functional epitopes and predict the electron transfer properties of cytochrome c complexes plos.org. By performing extensive conformational sampling, computational methods can map out the regions on the protein surfaces that are critical for functional interactions and estimate the upper limits of electron transfer rates plos.org. These studies can also assess the impact of different binding stoichiometries and the effect of protein dynamics on intermolecular electron transfer plos.org.

Bioinformatics tools and databases complement structural modeling by providing information on gene and protein interactions, evolutionary conservation of interacting residues, and the potential impact of mutations on protein function and interactions nih.govbiorxiv.org. For example, the STRING database has been used to predict protein-protein interactions involving cytochrome c, highlighting its interactions with proteins in the electron transport chain and apoptotic pathway biorxiv.org. Sequence analysis can reveal evolutionary patterns in interacting residues, supporting the functional relevance of predicted binding interfaces nih.gov.

Computational modeling has been instrumental in understanding the interaction between cytochrome c and Apaf-1, revealing the network of salt bridges involved in apoptosome assembly nih.gov. MD simulations have been used to investigate the binding of cytochrome c to various surfaces, including gold surfaces, to understand structural relaxations and their role in protein-surface electron transfer rsc.org. Furthermore, computational studies have explored the association of cytochrome c with small molecules like phosphonated calixarenes, identifying binding sites and analyzing the structural impact on the protein dynamics aip.org.

Despite the significant progress, modeling transient protein interactions remains challenging due to their dynamic and often weak nature plos.orgembopress.org. However, the integration of different computational techniques with experimental data continues to provide valuable insights into the complex interaction network of cytochrome c in various cellular processes.

Cellular Localization and Translocation Dynamics

Mitochondrial Intermembrane Space Localization in Homeostasis

Under normal physiological conditions, cytochrome c is primarily localized within the mitochondrial intermembrane space (IMS). nih.govelisakits.co.ukwikipedia.orgmdpi.com In this location, it serves as a vital mobile electron carrier in the mitochondrial electron transport chain (ETC). nih.govelisakits.co.ukwikipedia.org Cytochrome c facilitates the transfer of electrons from Complex III (cytochrome bc₁ complex) to Complex IV (cytochrome c oxidase), a process essential for oxidative phosphorylation and adenosine (B11128) triphosphate (ATP) synthesis. nih.govnih.govelisakits.co.ukwikipedia.org Its association with the inner mitochondrial membrane is mediated, in part, by interactions with cardiolipin (B10847521), an anionic phospholipid abundant in this membrane. wikipedia.orgpnas.orgyoutube.com This interaction can involve both electrostatic and hydrophobic forces. pnas.org

Cytosolic Translocation During Apoptosis

A hallmark event in the intrinsic pathway of apoptosis is the translocation of cytochrome c from the mitochondrial IMS to the cytosol. nih.govelisakits.co.ukwikipedia.orgmdpi.com This release is considered a critical early step in committing a cell to programmed cell death. pnas.orgembopress.orgdiva-portal.org Once in the cytosol, cytochrome c interacts with apoptotic peptidase activating factor 1 (Apaf-1) in an ATP/dATP-dependent manner. nih.govdiva-portal.orgnih.gov This interaction triggers the oligomerization of Apaf-1, leading to the formation of a multiprotein complex known as the apoptosome. nih.govdiva-portal.orgmdpi.com The apoptosome then recruits and activates pro-caspase-9, initiating a cascade of caspase activation that ultimately executes the apoptotic program. nih.govdiva-portal.orgnih.govmdpi.com The release of cytochrome c into the cytosol is often rapid and can precede the activation of executioner caspases like caspase-3 and caspase-7. embopress.orgresearchgate.netnih.gov

Nuclear Translocation under Specific Conditions

Beyond its well-established roles in mitochondria and the cytosol, cytochrome c has also been observed to translocate to the nucleus under specific conditions, particularly in response to DNA damage and certain stress signals. nih.govelisakits.co.ukmdpi.comresearchgate.netresearchgate.net Nuclear translocation of cytochrome c has been shown to be independent of caspase activation in some contexts. researchgate.net In the nucleus, cytochrome c can influence cellular processes such as chromatin condensation and disruption of nucleosome assembly. nih.govresearchgate.net It has been reported to interact with proteins like nucleophosmin (B1167650) (NPM) and the histone chaperone SET/TAF-Iβ, potentially impacting chromatin remodeling and gene transcription regulation. nih.govresearchgate.netmdpi.com This nuclear localization suggests additional, caspase-independent roles for cytochrome c in cellular responses to stress. researchgate.net

Mechanisms Governing Subcellular Redistribution

The mechanisms governing the subcellular redistribution of cytochrome c are complex and involve several factors. The release of cytochrome c from the mitochondria during apoptosis is a highly regulated process. It is often described as a two-step process involving the detachment of cytochrome c from the inner mitochondrial membrane, primarily through the disruption of its interaction with cardiolipin, followed by the permeabilization of the outer mitochondrial membrane (OMM). pnas.orgyoutube.com

Permeabilization of the OMM is largely controlled by the BCL-2 protein family. nih.govmdpi.com Pro-apoptotic members, such as Bax and Bak, can oligomerize and form pores or channels in the OMM, allowing the release of IMS proteins, including cytochrome c, into the cytosol. youtube.commdpi.combiologists.com Anti-apoptotic BCL-2 proteins, such as Bcl-2 and Bcl-xL, can inhibit this process, thereby preventing cytochrome c release and blocking apoptosis. wikipedia.orgembopress.orgresearchgate.net

Disruption of the cytochrome c-cardiolipin interaction can be influenced by factors such as cardiolipin peroxidation, which can be catalyzed by cytochrome c itself under conditions of oxidative stress. wikipedia.orgpnas.orgyoutube.commdpi.comresearchgate.net Conformational changes in cytochrome c, potentially induced by post-translational modifications like nitration or oxidation, can also weaken its association with the inner membrane and promote its release. researchgate.netpnas.org

While the OMM permeabilization mediated by BCL-2 family proteins is a major mechanism for cytosolic release, other mechanisms have been proposed, including the involvement of the mitochondrial permeability transition pore (MPTP) under conditions of calcium overload, although the role of MPTP in cytochrome c release is debated and may occur later in the apoptotic process or under specific stimuli. pnas.orgnih.govresearchgate.net

The mechanisms governing the translocation of cytochrome c to the nucleus are less well-understood compared to its cytosolic release. This process may occur under specific stress conditions like DNA damage and appears to be independent of the classical caspase-dependent apoptotic pathway. researchgate.netpnas.org Alterations in the structure or post-translational modification state of cytochrome c, such as tyrosine nitration, have been implicated in promoting its translocation to the cytoplasm and nucleus in non-apoptotic cells. pnas.org The precise transport mechanisms across the nuclear membrane are still under investigation.

Evolutionary Conservation and Phylogenetic Implications

High Degree of Conservation Across Eukaryotic Species

Cytochrome c is found in plants, animals, fungi, and many unicellular organisms, and its amino acid sequence is highly conserved. This high level of conservation implies that the protein has undergone relatively few changes over millions of years of evolution. While the typical length of mitochondrial cytochrome c is around 104 amino acids in many higher organisms, the sequence varies by only a small number of residues across eukaryotes. For instance, human cytochrome c is identical in sequence to that of chimpanzees, our closest relatives, but shows differences when compared to more distantly related species like horses or yeast. In one study examining over thirty species, 34 out of 104 amino acids were found to be identical at their characteristic positions, highlighting significant conservation. The functional integrity is also highly conserved; for example, human cytochrome oxidase can react in vitro with wheat cytochrome c.

Utility in Cladistic and Phylogenetic Studies

The high degree of conservation and relatively slow rate of evolution make cytochrome c an invaluable tool for cladistic and phylogenetic studies. By comparing the amino acid sequences of cytochrome c from different species, researchers can infer evolutionary relationships and construct phylogenetic trees. The principle behind this is that the number of amino acid differences between the cytochrome c molecules of two species is generally proportional to the time elapsed since their evolutionary lineages diverged from a common ancestor. Species with more similar cytochrome c sequences are considered more closely related. Early molecular phylogenetic studies, such as those by Fitch and Margoliash, utilized cytochrome c data to construct phylogenies, demonstrating the utility of this protein in understanding evolutionary history.

Here is a simplified representation of amino acid differences in Cytochrome c compared to humans, illustrating its use in determining evolutionary relationships:

SpeciesApproximate Amino Acid Differences from Human Cytochrome c
Chimpanzee0
Rhesus Monkey1
Horse~12
Rabbit~9
Cow~10
Pigeon~12
Tuna~21
Fruit Fly~29
Yeast~44

Note: The exact number of amino acid differences can vary slightly depending on the specific sequences compared and the alignment method used. Data compiled from various sources.

Molecular Clock Hypothesis and Cytochrome c

Cytochrome c played a significant role in the development of the molecular clock hypothesis. This hypothesis posits that the rate of evolutionary change in a given protein or DNA sequence is approximately constant over time and across different lineages. Emanuel Margoliash's observation in 1963 regarding the "genetic equidistance" of cytochrome c sequences from different species relative to a common ancestor provided key support for this idea. He noted that the number of residue differences between cytochrome c of any two species is primarily conditioned by the time since their divergence. For example, the cytochrome c of mammals and birds showed similar differences from that of fish, which diverged earlier. While the concept of a perfectly constant molecular clock has been refined over time, with recognition of varying rates among different proteins and lineages, cytochrome c's relatively consistent evolutionary rate has made it a valuable molecule for estimating divergence times, particularly for ancient evolutionary events.

Advanced Research Methodologies and Approaches for Functional Elucidation

Biochemical and Biophysical Techniques

Biochemical and biophysical approaches are fundamental to understanding cytochrome c. These techniques provide insights into the protein's structure, its redox state, and its dynamic interactions within complex biological systems nih.govucdavis.eduacs.org.

Spectroscopic Methods for Heme and Protein Conformation Analysis

Resonance Raman spectroscopy (RRS) is another highly sensitive technique for investigating the redox and conformational changes of heme in hemoproteins like cytochrome c mdpi.com. RRS can provide detailed vibrational information about the heme group and its interactions with the surrounding protein matrix pnas.org. Studies using Raman difference spectroscopy have revealed that subtle differences in amino acid sequences between species can lead to detectable variations in heme vibrational frequencies, suggesting that the protein environment influences the electronic properties of the heme pnas.org. Circular dichroism (CD) and magnetic circular dichroism (MCD) measurements can also reveal conformational changes in cytochrome c and alterations in the electronic structure of the heme upon complex formation with other proteins, such as cytochrome c oxidase nih.gov. These spectroscopic changes indicate altered heme-protein interactions and can be related to the efficiency of electron transfer nih.gov.

In vitro Reconstitution of Electron Transfer and Apoptotic Pathways

In vitro reconstitution experiments are essential for dissecting the molecular mechanisms of cytochrome c in both electron transfer and apoptotic pathways. These approaches involve purifying the key components and reassembling them in a controlled environment to study their interactions and functional outcomes.

For electron transfer studies, in vitro systems can reconstitute the transfer of electrons between cytochrome c and its partners, such as Complex III and Complex IV of the mitochondrial respiratory chain nih.govpnas.org. These experiments can help determine the kinetics and efficiency of electron transfer and investigate the factors that influence these processes.

In the context of apoptosis, in vitro reconstitution has been crucial in identifying cytochrome c as a key component of the apoptosome, a protein complex that activates caspases and triggers programmed cell death core.ac.uk. Reconstitution experiments using cytosolic extracts and purified cytochrome c, often supplemented with dATP or ATP, have demonstrated that cytochrome c is essential for activating caspase-3 and inducing downstream apoptotic events like DNA fragmentation core.ac.uk. Studies have shown that cytochrome c from various vertebrate species can trigger apoptosis in cell-free systems, highlighting a conserved role pnas.org. Interestingly, the proapoptotic function of cytochrome c does not appear to strictly require its redox activity, as modified forms lacking this activity can still induce apoptosis pnas.org. The interaction between cytochrome c and Apaf-1, a critical step in apoptosome assembly, has been studied using techniques like fluorescence polarization, revealing that cytochrome c can bind to Apaf-1 even without dATP, with further assembly occurring upon dATP addition pnas.org. This interaction is highly dependent on ionic strength, suggesting strong electrostatic forces are involved pnas.org.

In vitro reconstitution has also been used to study the biogenesis of cytochrome c, revealing differences between human and bacterial cytochrome c synthases and the requirements for heme attachment and protein folding elifesciences.org.

Quantitative Analysis of Cytochrome c Release and Levels

Quantifying the amount and localization of cytochrome c is critical for understanding its role in cellular processes, particularly its release from mitochondria during apoptosis. Various techniques are employed for this quantitative analysis.

Immunocytochemistry and Fluorescence Microscopy

Immunocytochemistry (ICC) combined with fluorescence microscopy is a widely used method to visualize the cellular localization of cytochrome c and assess its release from mitochondria researchgate.netabcam.comresearchgate.net. In healthy cells, cytochrome c is primarily localized in the mitochondrial intermembrane space, exhibiting a punctate staining pattern researchgate.net. During apoptosis, cytochrome c is released into the cytosol, resulting in a diffuse staining pattern throughout the cytoplasm researchgate.netabcam.com.

This technique utilizes antibodies specific to cytochrome c to label the protein, which are then detected using fluorescently tagged secondary antibodies abcam.com. Co-staining with a mitochondrial marker, such as Complex Vα (ATP synthase alpha subunit), which remains in the mitochondria during apoptosis, helps confirm the release of cytochrome c by observing the change from co-localized punctate staining to diffuse cytoplasmic staining of cytochrome c while the mitochondrial marker remains punctate abcam.comabcam.com. Kits are available that provide optimized antibodies and protocols for visualizing cytochrome c release using fluorescence microscopy abcam.comabcam.comsigmaaldrich.com. Quantitative analysis can involve counting cells that show diffuse cytoplasmic staining or measuring the intensity of cytochrome c signal in the cytoplasm or nucleus sigmaaldrich.com.

Western Blot Analysis

Western blot analysis is a standard biochemical technique used to detect and quantify protein levels, including cytochrome c, in cell lysates or subcellular fractions researchgate.netrndsystems.comptglab.comresearchgate.netcellsignal.com. This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with a primary antibody specific to cytochrome c, followed by a labeled secondary antibody for detection rndsystems.comptglab.com.

To quantify cytochrome c release from mitochondria during apoptosis, Western blot is often performed on cytosolic and mitochondrial fractions. An increase in cytochrome c levels in the cytosolic fraction, coupled with a decrease in the mitochondrial fraction, indicates mitochondrial release researchgate.netrupress.orgembopress.org. Loading controls, such as actin for cytosolic fractions and COX4 or ATP synthase subunit alpha for mitochondrial fractions, are used to ensure equal protein loading across samples researchgate.netrupress.org. Western blot can detect cytochrome c as a band at approximately 12 kDa rndsystems.comgenetex.com. While quantitative, Western blot can be time-consuming and may be affected by factors such as antibody specificity and the efficiency of protein transfer researchgate.netnih.gov.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) provides a quantitative method for analyzing and quantifying cytochrome c based on its physical and chemical properties researchgate.netnih.govnih.govsielc.comthermofisher.com. HPLC separates components in a mixture as they pass through a stationary phase, with different components eluting at different times depending on their interaction with the stationary and mobile phases.

Reverse-phase HPLC is commonly used for protein separation, including cytochrome c researchgate.netnih.govnih.govthermofisher.com. This method utilizes a non-polar stationary phase, and separation is achieved using a gradient of a polar mobile phase (often containing acetonitrile (B52724) and an acidic modifier like trifluoroacetic acid) researchgate.netnih.gov. Cytochrome c can be detected using UV-Vis detectors by taking advantage of its absorbance properties, including a novel acid-induced absorbance maximum at 393 nm researchgate.netnih.gov.

HPLC offers advantages such as speed and quantitative data compared to some other methods like Western blotting researchgate.netnih.gov. It can be used to quantify cytochrome c in various samples, including isolated mitochondria or skin permeation samples researchgate.net. The sensitivity and resolution of HPLC can be influenced by the type of column and mobile phase used sielc.comthermofisher.com. For instance, specific reverse-phase columns and mobile phase compositions have been developed for optimal retention and detection of cytochrome c researchgate.netsielc.com. HPLC has also been applied to analyze cytochrome c tryptic digests for proteomics applications, demonstrating high separation resolution thermofisher.com.

Mass Spectrometry (LC-MS based quantification)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides a powerful tool for the identification and quantification of proteins and peptides, including cytochrome c. LC-MS-based quantification of cytochrome c allows researchers to measure its abundance in various biological samples, such as plasma or cellular extracts. This is particularly relevant in the context of apoptosis, where the release of cytochrome c from mitochondria into the cytosol can be quantified.

The typical approach for protein quantification by LC-MS involves a "bottom-up" method, where the protein is enzymatically digested into peptides (commonly using trypsin) before LC-MS analysis. waters.com This method offers advantages such as multiplexing, improved specificity, a broader linear dynamic range, and faster method development compared to traditional methods like ligand binding assays or Western blot analysis. waters.com

Studies have utilized targeted LC-MS/MS analysis to quantify specific cytochrome c peptides. researchgate.net For instance, researchers have quantified cytochrome c in plasma samples by digesting the sample with trypsin and spiking it with a heavy isotope-labeled peptide standard (AQUA peptide). researchgate.net The absolute amount of the target peptide is then calculated from the peak area ratio of the native (light) and spiked (heavy) peptides in the reconstructed chromatograms. researchgate.net

Elevated plasma concentrations of circulating cytochrome c have been reported in patients with conditions associated with mitochondrial damage, highlighting its potential as a biomarker. waters.com LC-MS methods can achieve limits of detection in the low µg/mL range for cytochrome c in plasma. waters.com

Table 1: Example Data from LC-MS Quantification of a Cytochrome c Tryptic Peptide

Peptide SequenceRetention Time (min)Native Peak AreaHeavy Peak AreaCalculated Amount (fmol)
TGPNLHGLFGR[Example Value][Example Value][Example Value]~6.6 researchgate.net

Note: Example values for Retention Time, Native Peak Area, and Heavy Peak Area would be derived from specific experimental data.

LC-MS can also be used to analyze post-translational modifications of cytochrome c, which can influence its function and localization. Furthermore, LC-MS/MS proteoform profiling can expose self-oxidation of cytochrome c, providing insights into its redox chemistry. acs.org

Flow Cytometry for Cellular Cytochrome c Distribution

Flow cytometry is a widely used technique for analyzing the properties of individual cells within a population. It is particularly valuable for studying cellular cytochrome c distribution, especially in the context of apoptosis. During apoptosis, the release of cytochrome c from the mitochondria to the cytoplasm is a key event. portlandpress.comnih.gov Flow cytometry allows for the detection and quantification of this translocation on a per-cell basis. sigmaaldrich.com

The principle behind using flow cytometry to assess cytochrome c distribution typically involves selective permeabilization of the plasma membrane while preserving the mitochondrial membrane. sigmaaldrich.complos.org This is often achieved using mild detergents like digitonin. plos.org Following permeabilization and fixation, cells are stained with antibodies specific for cytochrome c, often conjugated to a fluorescent dye (e.g., FITC). sigmaaldrich.comthermofisher.com

In viable cells with intact mitochondria, cytochrome c is retained within the mitochondria, resulting in high fluorescence intensity when stained with a fluorescent anti-cytochrome c antibody. sigmaaldrich.com In apoptotic cells where cytochrome c has been released into the cytosol and subsequently lost from the permeabilized cells, the fluorescence intensity is significantly reduced. sigmaaldrich.complos.org This difference in fluorescence allows for the discrimination and quantification of cell populations based on their cytochrome c localization. sigmaaldrich.comnih.gov

Flow cytometry can be used to:

Identify apoptotic cells based on reduced mitochondrial cytochrome c staining. sigmaaldrich.com

Quantify the percentage of cells that have released cytochrome c. sigmaaldrich.com

Assess the kinetics of cytochrome c release in a cell population. nih.gov

Combine cytochrome c analysis with other apoptotic markers, such as mitochondrial membrane potential or caspase activation, by using multiple fluorescent probes. nih.govbitesizebio.comnih.gov

Studies have demonstrated that flow cytometry can effectively quantify the redistribution of cytochrome c from mitochondria to the cytosol. plos.org It can even reveal differential release patterns of cytochrome c and other mitochondrial proteins like Smac/DIABLO under different apoptotic stimuli. plos.org

Table 2: Representative Flow Cytometry Data for Cytochrome c Release

Cell PopulationCytochrome c Staining Intensity (Mean Fluorescence Units)Percentage of Cells
Viable CellsHigh [Example Value][Example Value]%
Apoptotic CellsLow [Example Value][Example Value]%

Note: Example values would be obtained from specific flow cytometry experiments.

Specialized kits are available that provide optimized buffers and labeled antibodies for flow cytometry-based detection of cytochrome c release, simplifying the experimental procedure. sigmaaldrich.com

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Interaction Studies

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a surface-sensitive technique used to measure the mass adsorbed onto a sensor surface and the viscoelastic properties of the adsorbed layer. QCM-D is valuable for studying the interaction of cytochrome c with various surfaces, such as lipid membranes or modified interfaces. mdpi.comnih.govsciforum.net

The technique measures changes in the resonant frequency (Δf) and energy dissipation (ΔD) of a quartz crystal coated with a material of interest. mdpi.com When molecules adsorb onto the surface, the resonant frequency decreases due to the added mass, while the dissipation changes reflect the viscoelastic properties of the adsorbed layer. mdpi.comnih.gov

QCM-D has been employed to study the interaction of cytochrome c with supported lipid films, which serve as models for biological membranes. mdpi.comnih.govsciforum.net Cytochrome c is known to interact strongly with negatively charged lipids, such as cardiolipin (B10847521), in mitochondrial membranes due to electrostatic interactions. nih.gov QCM-D can quantify the amount of cytochrome c adsorbed onto lipid films and analyze the resulting changes in the film's viscoelasticity. nih.govsciforum.net

Furthermore, QCM-D is useful for studying the interaction of cytochrome c with biosensing surfaces designed for its detection. For example, studies have used QCM-D to analyze the binding of cytochrome c to DNA aptamers immobilized on gold surfaces or lipid films. mdpi.comnih.govnih.gov Changes in frequency and dissipation upon cytochrome c binding indicate the adsorption of the protein and can be used to determine binding kinetics and affinity. mdpi.comnih.gov

Research findings using QCM-D have shown that cytochrome c interacts strongly with surfaces modified with specific DNA aptamers, resulting in significant frequency decreases and dissipation increases. mdpi.com The estimated limit of detection for cytochrome c using aptamer-based QCM-D sensors has been reported in the nanomolar range. mdpi.com QCM-D can also differentiate between specific and non-specific binding interactions. mdpi.comnih.gov

Table 3: QCM-D Data for Cytochrome c Interaction with Different Surfaces

Surface TypeCytochrome c ConcentrationFrequency Change (Δf, Hz)Dissipation Change (ΔD)
Specific DNA Aptamer[Example Concentration]Significant DecreaseSignificant Increase
Non-specific DNA Aptamer[Example Concentration]Lower DecreaseLower Increase
Supported Lipid Film[Example Concentration]DecreaseLower Change

Note: Example concentrations and specific values for Δf and ΔD would depend on the experimental setup and conditions.

QCM-D provides real-time monitoring of the adsorption process and allows for the evaluation of viscoelastic properties, offering valuable insights into the nature of cytochrome c interactions with different materials. nih.govsciforum.net

Cellular and Molecular Biology Approaches

Cellular and molecular biology techniques are essential for understanding the functional roles of cytochrome c within the complex environment of the cell, particularly its involvement in apoptosis.

Genetic Manipulation (e.g., Knockout Models, Transgenic Models)

Genetic manipulation techniques, such as gene knockout and transgenic models, are invaluable for elucidating the physiological functions of cytochrome c and its isoforms. By altering the expression levels or functional activity of cytochrome c, researchers can study the consequences on cellular processes, development, and disease.

Knockout models, where the gene encoding cytochrome c is deleted or inactivated, can reveal the essentiality of the protein. However, a complete knockout of the primary somatic isoform of cytochrome c is often embryonic lethal due to its critical role in respiration. To circumvent this, researchers have developed conditional knockout models or models targeting specific isoforms or related proteins involved in cytochrome c function or assembly. oup.comsdbonline.org

For example, mouse models with knockout of specific cytochrome c oxidase subunits, which interact with cytochrome c in the electron transport chain, have been generated to study the impact on mitochondrial function and associated pathologies. oup.comnih.govnih.gov A mouse model with a knockout of the COX10 gene in skeletal muscle, which is required for the synthesis of a prosthetic group of cytochrome c oxidase, developed a progressive myopathy. nih.gov These models help correlate muscle function with residual enzyme activity and can serve as models for human mitochondrial myopathies. nih.gov

Transgenic models, where extra copies of the cytochrome c gene are introduced or specific mutations are expressed, can be used to study the effects of overexpression or altered protein function. These models can help to understand how dysregulation of cytochrome c levels or activity contributes to disease states or affects cellular resilience.

Genetic manipulation in model organisms like Drosophila has also provided insights into cytochrome c function in programmed cell death. sdbonline.org Studies in Drosophila have shown that alterations in cytochrome c can anticipate programmed cell death and that specific death activators can provoke changes in cytochrome c display. sdbonline.org

Genetic models allow for the investigation of the long-term consequences of altered cytochrome c expression and provide in vivo systems to study its roles in development, metabolism, and apoptosis.

Studies on Mitochondrial Permeabilization in Live Cells

Mitochondrial outer membrane permeabilization (MOMP) is a critical event in the intrinsic apoptotic pathway, leading to the release of cytochrome c and other pro-apoptotic factors into the cytosol. portlandpress.comnih.govnih.gov Studying MOMP in live cells allows for real-time monitoring of this dynamic process and its relationship to cytochrome c release.

Live-cell imaging techniques, often utilizing fluorescent probes or genetically encoded biosensors, are employed to visualize and quantify MOMP and cytochrome c redistribution. portlandpress.comoptica.orgplos.org Fluorescent proteins targeted to the mitochondrial matrix or intermembrane space can be used to monitor the integrity of the mitochondrial membranes. optica.org The release of matrix-targeted GFP, for instance, indicates inner membrane permeabilization, while the release of intermembrane space proteins like cytochrome c (often tagged with GFP) indicates MOMP. nih.govplos.org

Biosensors have been developed that specifically detect endogenous, untagged cytochrome c release in live cells by changes in their fluorescence properties upon binding to cytochrome c. portlandpress.com These biosensors can be "turn-ON" or "turn-OFF" systems, where fluorescence is either enhanced or quenched upon cytochrome c binding. portlandpress.com

Live-cell imaging allows researchers to:

Visualize the translocation of cytochrome c from mitochondria to the cytosol in real-time. portlandpress.com

Determine the kinetics of MOMP and cytochrome c release in individual cells. plos.org

Assess the heterogeneity of MOMP within a cell population. nih.gov

Study the involvement of specific proteins, such as Bax and Bak, in mediating MOMP. plos.org

Investigate the consequences of MOMP and cytochrome c release on other cellular processes, such as mitochondrial membrane potential and ATP production. nih.govresearchgate.net

Studies using live-cell imaging have shown that MOMP is not always an all-or-nothing event and can occur in a limited number of mitochondria without immediately leading to cell death. nih.gov They have also provided data on the timing of cytochrome c release relative to the recruitment of pro-apoptotic proteins like Bax. plos.org

Table 4: Live-Cell Imaging Data on Cytochrome c Release Kinetics

Apoptotic StimulusCell LineCytochrome c Release Time Relative to Bax Recruitment Initiation (minutes)Release Rate (RFU/min)
StaurosporineHeLa (Cc-GFP)-2.5 ± 3 plos.org-0.78 ± 0.46 plos.org

Note: Data is representative and from a specific study plos.org. RFU: Relative Fluorescence Units.

Techniques to assess mitochondrial outer membrane permeability can also be performed using isolated mitochondria by measuring cytochrome c-dependent oxygen consumption. embopress.org Exogenously added reduced cytochrome c can only be oxidized by cytochrome c oxidase if the outer membrane is permeable, allowing access to Complex IV. embopress.org

Analysis of Caspase Activation Cascades

The release of cytochrome c into the cytosol is a critical trigger for the activation of the caspase cascade, the central executioners of apoptosis. nih.govmicrobialcell.comrndsystems.com Analyzing this cascade is essential for understanding how the apoptotic signal initiated by cytochrome c leads to controlled cell dismantling.

Upon release, cytochrome c binds to Apaf-1 (apoptosis protease activating factor-1) in the presence of dATP or ATP, leading to the formation of a large protein complex called the apoptosome. microbialcell.comrndsystems.compnas.orgpnas.org The apoptosome serves as a platform for the recruitment and activation of the initiator caspase, caspase-9. microbialcell.comrndsystems.compnas.org Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3 and caspase-7, which are responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. microbialcell.comrndsystems.com

Analysis of caspase activation cascades involves various methods, including:

Western blotting: Detecting the cleavage of pro-caspases into their active subunits or the cleavage of caspase substrates.

Activity assays: Measuring the enzymatic activity of specific caspases using fluorogenic or chromogenic substrates. microbialcell.com

Immunofluorescence microscopy: Visualizing the localization of active caspases within cells.

Flow cytometry: Detecting active caspases using antibodies specific for cleaved caspase forms. bitesizebio.com

Studies have characterized the molecular mechanisms of caspase-9 activation by the apoptosome, demonstrating that the interaction between the CARD domains of Apaf-1 and caspase-9 is crucial for this process. pnas.org Research using cell-free cytosolic extracts has shown that exogenous cytochrome c and dATP can induce the activation of caspase-9 and downstream caspases like caspase-3/7. microbialcell.com Pathogens like Toxoplasma gondii can interfere with cytochrome c-induced caspase activation by inhibiting apoptosome assembly or caspase-9 activity. microbialcell.com

While the apoptosome has been considered essential for caspase-9 activation, some studies suggest that caspase-9 can be activated independently of the apoptosome under certain conditions, leading to alternative cell death pathways. nih.gov Analyzing the specific pathways and mechanisms of caspase activation initiated by cytochrome c release is crucial for understanding the nuances of apoptotic signaling.

Table 5: Caspase Activity Data in Response to Cytochrome c-Induced Apoptosome Formation

ConditionCaspase-9 Activity (Relative Fluorescence Units/Time)Caspase-3/7 Activity (Relative Fluorescence Units/Time)
Control (no cytochrome c/dATP)Low [Example Value]Low [Example Value]
+ Cytochrome c + dATPHigh [Example Value]High [Example Value]
+ Cytochrome c + dATP + Inhibitor (e.g., T. gondii extract)Reduced [Example Value]Reduced [Example Value]

Note: Example values would be obtained from specific caspase activity assays. microbialcell.com

Understanding the intricate details of the caspase activation cascade initiated by cytochrome c is vital for developing therapeutic strategies targeting apoptosis in various diseases.

Structural Biology Approaches

Structural biology provides high-resolution insights into the three-dimensional arrangement of atoms within cytochrome c and its complexes, which is fundamental to understanding its function.

X-ray Crystallography of Cytochrome c and its Complexes

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a protein crystal. By diffracting X-rays off a crystal, a diffraction pattern is produced that can be computationally converted into a 3D model of the protein. This method has been instrumental in revealing the structure of cytochrome c itself and how it interacts with its binding partners, such as cytochrome c oxidase (CcO) and the cytochrome bc1 complex.

Early crystallographic studies in the 1970s utilized the multiple heavy atom replacement method to determine the structure of cytochrome c. nih.govresearchgate.net More recently, high-resolution structures of cytochrome c and its complexes have been obtained. For instance, the crystal structure of the mammalian cytochrome c–CcO complex has been determined at 2.0 Å resolution. researchgate.netembopress.orgoup.comembopress.orgembopress.org This resolution allows for a detailed analysis of the interaction interface and the electron transfer pathway. These studies have revealed that the interaction between cytochrome c and CcO is stabilized by a few electrostatic interactions between side chains within a small contact surface area. embopress.orgoup.comembopress.org Notably, the crystal structure of the cytochrome c–CcO complex also revealed the presence of multiple water molecules at the interface, suggesting a novel "soft and specific" protein-protein interaction mode. embopress.orgembopress.org This contrasts with other cytochrome c complexes where hydrophobic interactions play a more dominant role. embopress.org

Crystallographic studies have also provided insights into the interaction between cytochrome c and the cytochrome bc1 complex. The crystal structure of the complex between cytochrome c and the cytochrome bc1 complex from Saccharomyces cerevisiae was determined at 2.97 Å resolution. pnas.org This structure showed that cytochrome c binds to subunit cytochrome c1 of the complex, and the interaction is primarily mediated by nonpolar forces. pnas.org The close proximity of the heme groups in this complex suggests a direct and rapid heme-to-heme electron transfer. pnas.org

Data from X-ray crystallography of cytochrome c complexes:

ComplexResolution (Å)Key Interaction Type(s)PDB ID (Example)
Cytochrome c–CcO (Mammalian)2.0Electrostatic, Water-mediated5IY5 oup.com
Cytochrome c–bc1 (Yeast)2.97NonpolarNot specified in snippet pnas.org
Cytochrome c–p-phosphonatomethyl-calix nih.govareneNot specifiedInteractions with Lys54 and Lys865NCV researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of proteins in solution. Unlike X-ray crystallography, which typically provides a static picture from a crystal lattice, NMR can capture the dynamic nature of proteins and their complexes under more physiological conditions.

NMR spectroscopy has been extensively used to study cytochrome c, particularly its oxidized (paramagnetic) form. nih.govacs.org Specific NMR features of paramagnetic proteins, such as paramagnetic shift and line broadening, are utilized to gain insights into the electronic structure of the heme group and its environment. nih.gov Two-dimensional 1H NMR spectroscopy, often combined with restrained molecular dynamics, has been employed to investigate the conformations of cytochrome c. nih.gov

NMR is particularly valuable for studying transient protein-protein interactions, which are common for electron transfer proteins like cytochrome c. acs.orgpnas.org By using isotope labeling (e.g., with 15N) of one protein and titrating in the unlabeled partner, chemical shift changes in NMR spectra (such as 15N, 1H HSQC spectra) can be observed, indicating complex formation and identifying interaction sites. acs.orgpnas.org This approach has been used to investigate the interaction between cytochrome c and cytochrome c oxidase, revealing that the interaction site on cytochrome c involves both charged and hydrophobic amino acid residues. pnas.org NMR studies have also shown that significant rearrangements in interactions occur when the heme iron of cytochrome c is oxidized upon binding to CcO. pnas.org

Studies using NMR have also explored the interaction of cytochrome c with other proteins like cytochrome b5 and cytochrome c peroxidase, demonstrating the presence of multiple, interconverting complexes rather than simple static models. portlandpress.com Furthermore, NMR has been used to investigate the conformational changes of cytochrome c upon interaction with cardiolipin, an important lipid in the mitochondrial membrane. researchgate.net These studies have shown that interaction with cardiolipin can lead to partially unfolded conformations of cytochrome c. researchgate.net

NMR has also been applied to study the dynamics of cytochrome c, including the dynamics of the heme axial methionine ligand. acs.org Hydrogen exchange rates measured by NMR can provide insights into the rigidity and stability of cytochrome c in different redox states at the atomic level. nih.gov

Key applications of NMR in studying cytochrome c:

Investigating the electronic structure of the heme group. nih.gov

Determining protein conformation in solution. nih.govpnas.org

Mapping protein-protein interaction sites. acs.orgpnas.org

Studying transient complex formation and dynamics. acs.orgpnas.org

Analyzing conformational changes upon interaction with other molecules like lipids. researchgate.net

Probing protein folding and dynamics. acs.org

Bioinformatics and Omics Approaches

Bioinformatics and omics approaches leverage computational tools and high-throughput data to analyze various aspects of cytochrome c, from its post-translational modifications to the evolutionary history of its gene.

Proteomics for Post-Translational Modification Profiling

Proteomics, the large-scale study of proteins, is essential for identifying and characterizing post-translational modifications (PTMs) of cytochrome c. PTMs are chemical modifications that occur after protein synthesis and can significantly impact protein function, localization, and interactions. cabidigitallibrary.orgthermofisher.com Cytochrome c is known to undergo various PTMs, including phosphorylation, acetylation, methylation, nitration, nitrosylation, and homocysteinylation. mdpi.comnih.gov

Mass spectrometry-based proteomics is a primary method for identifying PTMs on cytochrome c. This involves digesting the protein into peptides and analyzing their mass-to-charge ratio to identify modified residues. Despite advances, studying PTMs of cytochrome c can be challenging due to the low yield of modified forms during purification and the complexity of identifying specific modification sites. mdpi.com

Studies have identified several phosphorylation and acetylation sites on cytochrome c in vivo. mdpi.com For example, phosphorylation sites at T28, S47, Y48, T49, T58, and Y97, and acetylation sites at K8, K39, and K53 have been detected. mdpi.com These modifications have been shown to influence cytochrome c function, such as its role in mitochondrial respiration and apoptosis. mdpi.comnih.gov For instance, some phosphorylations and acetylations can partially inhibit respiration. mdpi.com Proteomics can help to profile which PTMs are present under different cellular conditions or in various tissues, providing insights into the regulatory mechanisms of cytochrome c. mdpi.com

Data on identified in vivo PTMs of cytochrome c:

ModificationResidues Identified (Examples)Potential Functional Impact (Examples)
PhosphorylationT28, S47, Y48, T49, T58, Y97Inhibits respiration, Neuroprotection
AcetylationK8, K39, K53Inhibits respiration, Blocks apoptosis (K39)
NitrationY46, Y48, Y74Increased peroxidase activity, Inhibition of caspase activation

Genomic Analysis of CYCS Gene Variants

Genomic analysis of the CYCS gene, which encodes cytochrome c, provides insights into the genetic basis of cytochrome c function and its association with diseases. The human CYCS gene is located on chromosome 7p15.3. genecards.org

Analysis of CYCS gene variants involves sequencing the gene to identify mutations such as single nucleotide variants (SNVs), insertions, or deletions. These variants can affect the amino acid sequence of cytochrome c, alter gene expression, or impact splicing. Genomic analysis can be performed using techniques like whole exome sequencing and Sanger sequencing. nih.govnih.gov

Mutations in the CYCS gene have been associated with autosomal dominant nonsyndromic thrombocytopenia (THC4). genecards.orgnih.govnih.govresearchgate.netlovd.nlebi.ac.uk Several missense variants in CYCS have been reported to cause this condition, including p.Gly41Ser, p.Tyr49His, p.Ala52Val, p.His27Tyr, and p.Thr20Ile. nih.govnih.govresearchgate.netresearchgate.net Genomic analysis helps to identify these pathogenic variants and understand their segregation within families. nih.govnih.govresearchgate.net

Bioinformatics tools are often used in conjunction with genomic analysis to assess the potential pathogenicity of identified variants. These tools predict the functional effect of missense mutations based on factors like evolutionary conservation and the nature of the amino acid change. nih.gov

Data on CYCS gene variants associated with Thrombocytopenia 4 (THC4):

VariantAssociated PhenotypePredicted Impact (Examples)
p.Gly41SerTHC4Enhanced apoptotic activity
p.Tyr49HisTHC4Affects phosphorylation
p.Ala52ValTHC4Affects ubiquitination
p.His27TyrTHC4Novel variant identified
p.Thr20IleTHC4Decreases CYCS expression, affects phosphorylation

Genomic analysis also involves studying structural variations and regulatory elements associated with the CYCS gene. genecards.org Databases like GeneCards and the GWAS Catalog compile information on CYCS gene variants and their associated phenotypes. genecards.orgebi.ac.uk

Multi-sequence Alignment and Evolutionary Conservation Analysis

Multi-sequence alignment (MSA) is a bioinformatics technique used to align multiple protein or DNA sequences to identify regions of similarity and difference. numberanalytics.com Evolutionary conservation analysis then assesses how well specific amino acid residues or nucleotide positions are conserved across different species. numberanalytics.comnih.gov Highly conserved regions are often indicative of functional importance, as mutations in these areas are likely to be deleterious and thus selected against during evolution. numberanalytics.combiorxiv.org

Cytochrome c is a highly conserved protein across a wide range of eukaryotic species, including plants, animals, and fungi. oaji.netwikipedia.org This high degree of conservation makes it a valuable model for evolutionary studies. oaji.netwikipedia.org MSA of cytochrome c sequences from diverse species reveals that many amino acid residues are invariant or highly conserved. biorxiv.orgnih.govoup.com For example, residues such as Cys14, Cys17, His18 (involved in heme binding), Gly29, Pro30, Gly41, Asn52, Trp59, Tyr67, Leu68, Pro71, Pro76, Thr78, Met80 (the sixth heme ligand), and Phe82 are highly conserved. nih.gov The CXXCH motif, which is characteristic of c-type cytochromes and involved in heme covalent attachment, is also highly conserved. wikipedia.orgnih.govoup.com

Data on highly conserved residues in cytochrome c:

Residue Position (Human)Role (Examples)Conservation Level
Cys14, Cys17Heme covalent attachmentHighly conserved
His18Heme ligandHighly conserved
Met80Heme ligandHighly conserved
Gly29, Pro30, Gly41Structure, Folding, StabilityHighly conserved
Asn52, Trp59, Tyr67Structure, FunctionHighly conserved
Leu68, Pro71, Pro76Structure, StabilityHighly conserved
Thr78, Phe82Structure, Function, StabilityHighly conserved

The degree of similarity in cytochrome c amino acid sequences across species generally corresponds closely to phylogenetic relationships, making it a useful molecule for studying evolutionary biology. oaji.netwikipedia.org

Theoretical Models and Computational Approaches in Cytochrome C Research

Molecular Dynamics Simulations of Conformational Changes and Interactions

Molecular Dynamics (MD) simulations are widely used to study the dynamic behavior of cytochrome c, including its conformational changes and interactions with various molecules. These simulations provide time-dependent information on the protein's structure and how it responds to its environment.

MD simulations have been employed to analyze the interaction between cytochrome c and DNA. Results indicate that DNA and cytochrome c can combine through hydrogen bonding and non-bonding interactions. During simulations, changes in the N-Terminal α-Helix and the opening of the Lys13-Cys17 region were observed, potentially exposing the active center (heme structure) and increasing substrate binding. The binding free energy between cytochrome c and DNA was calculated to be -141.9 kJ/mol, suggesting a relatively stable system. datadryad.org Studies also show that lysine (B10760008) residues, particularly K86, K87, and K88, may be crucial for the interaction between cytochrome c and DNA. researchgate.net

MD simulations have also been used to investigate the structural and conformational changes in cytochrome c in the presence of gold nanoparticles. aip.org These simulations help identify amino acids important for protein-gold surface interactions and understand structural alterations and adsorption at the molecular level. aip.org

Furthermore, constant-pH MD simulations have been utilized to study the coupling between protonation and conformation in cytochrome c oxidase, an enzyme that interacts with cytochrome c. These simulations revealed groups with unusual titration behavior dependent on the protein's redox state and highlighted how protein conformation is affected by protonation. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Redox Reactions

Quantum Mechanical/Molecular Mechanical (QM/MM) approaches are essential for studying the redox reactions involving cytochrome c, as they can accurately model the electronic changes at the heme center while considering the influence of the surrounding protein environment.

QM/MM methods are used to calculate key parameters for electron transfer (ET) reactions, such as reaction free energy (driving force) and reorganization free energy. researchgate.net These hybrid methods combine a high-level quantum mechanical description for the redox-active site (the heme group in cytochrome c) with a less computationally expensive molecular mechanical description for the rest of the protein and solvent. researchgate.net

QM/MM calculations have been applied to study intra-protein electron transfer in modified cytochrome c. researchgate.net This approach, often combined with MD simulations (QM/MM@MD), allows for the estimation of Marcus ET parameters and rates for redox proteins. researchgate.netbiorxiv.org The linear response approximation is frequently used in these methods to estimate free energy parabolas and derive reorganization energy (λ) and reaction free energy (ΔG°). researchgate.net

Recent theoretical examinations of cytochrome c's redox process using hybrid molecular simulation techniques, combining ab initio quantum chemistry with microsecond-scale MD simulations, have successfully evaluated absolute redox potentials with good agreement to experimental values. acs.org These studies can unveil large and nonlinear reorganization of the protein environment and identify molecular determinants for the redox potential. acs.org

QM/MM methods have also been used to map electron transfer pathways in cytochrome c oxidase, confirming a two-step ET process and suggesting the involvement of specific residues and propionate (B1217596) groups in the electron transfer. core.ac.ukconicet.gov.ar

Predictive Modeling of Protein-Protein Interaction Interfaces

Predictive modeling techniques are employed to understand and predict how cytochrome c interacts with its various protein partners, which is crucial for its diverse functions in electron transport and apoptosis.

Computational approaches, such as protein-protein docking and energy minimization, are used to model the interaction between cytochrome c and proteins like Apaf-1, a key player in apoptosis. nih.gov These models help to understand the binding mode and identify the amino acid residues involved in the interaction. nih.gov For instance, modeling of the Apaf-1/cytochrome c complex has revealed the involvement of specific lysine residues of cytochrome c in forming salt bridges with acidic residues of Apaf-1, potentially promoting conformational changes leading to apoptosome formation. nih.gov

Deep learning approaches, initially developed for predicting individual protein structures, are being adapted to predict the structures of multimeric protein complexes and assess the likelihood of protein-protein interactions. biorxiv.org These methods can be applied to model molecular assemblies involving cytochrome c, such as the cytochrome c biogenesis system. biorxiv.org Metrics like interface scores and piTM can indicate likely protein-protein interactions. biorxiv.org

Understanding the evolution of protein-protein interfaces in complexes involving cytochrome c oxidase has also been explored using evolutionary data and structural information. Studies analyze the evolutionary rates of residues at interaction interfaces compared to non-binding surfaces to understand the forces shaping coevolution. nih.gov

Network Biology and Systems-Level Analysis of Cytochrome c Pathways

Network biology and systems-level analysis provide a broader perspective on the role of cytochrome c within complex cellular pathways, particularly in processes like apoptosis.

Cytochrome c is a key component in the mitochondrial pathway of apoptosis. nih.govfrontiersin.org Upon release from mitochondria, it binds to Apaf-1, triggering the formation of the apoptosome, a large protein complex essential for activating downstream caspases and initiating cell death. nih.govfrontiersin.orgnih.gov Systems biology approaches are used to model and analyze the intricate signaling networks involved in apoptosis, where cytochrome c plays a central role. nih.govresearchgate.net

Mathematical models of apoptosis signaling networks, often based on differential equations, have been developed to study the dynamics of caspase activation and the influence of various factors, including cytochrome c release. researchgate.netbiorxiv.org These models help in understanding the decision-making process of apoptosis, which can be described as a bi-stable switch. biorxiv.org

Systems analysis can support hypotheses about the mechanisms of apoptosome formation and caspase activation, such as allosteric procaspase-9 activation. nih.gov These analyses integrate experimental data to build comprehensive models of apoptosis execution. nih.gov The kinetics of mitochondrial cytochrome c release can be correlated with the kinetics of apoptosome formation in these models. nih.gov

Future Directions in Cytochrome C Research

Unraveling the Full Spectrum of Non-Canonical Functions

While its roles in electron transport and apoptosis are well-defined, emerging evidence suggests that cytochrome c possesses a broader range of functions within the cell, often referred to as non-canonical roles. Future research will focus on identifying and characterizing these additional activities. This includes exploring its potential involvement in cellular processes such as oxidative stress response, where it may act as an antioxidant or pro-oxidant depending on its modification status and environment. elisakits.co.ukmdpi.com Investigations into its potential roles in DNA damage signaling and repair are also ongoing, as studies have shown cytochrome c can translocate to the nucleus under specific conditions and interact with proteins involved in these pathways. mdpi.comresearchgate.net Furthermore, researchers are exploring its possible involvement in metabolic regulation and other signaling cascades. elisakits.co.uknih.gov Understanding the triggers and mechanisms underlying these non-canonical functions is a key area for future exploration, potentially revealing new therapeutic targets for various diseases. nih.gov

Elucidating the Precise Regulatory Mechanisms of Subcellular Localization

The cellular localization of cytochrome c is tightly linked to its function; it primarily resides in the mitochondrial intermembrane space during normal cellular life but translocates to the cytosol during apoptosis and can even move to the nucleus under DNA damage conditions. elisakits.co.ukmdpi.comresearchgate.net Future research aims to fully elucidate the intricate regulatory mechanisms governing this dynamic localization. This involves identifying the specific signals and protein factors that control its release from the mitochondria, its potential import into the nucleus, and its presence in other cellular compartments like vacuoles and zymogen granules, where its role remains largely unknown. mdpi.comresearchgate.net Understanding how cellular stress, signaling pathways, and interactions with other proteins influence these translocation events is crucial for comprehending the diverse roles of cytochrome c in cellular fate decisions. free.frnih.gov

Advanced Understanding of PTM Crosstalk and Dynamics

Cytochrome c is subject to a variety of post-translational modifications (PTMs), including phosphorylation, acetylation, and nitration, which can significantly impact its structure, stability, interactions with binding partners, and ultimately its function. elisakits.co.ukmdpi.comresearchgate.netabcam.com Future research will focus on gaining a more advanced understanding of the crosstalk between different PTMs and their dynamic regulation in response to various cellular stimuli. This involves identifying the specific enzymes responsible for catalyzing these modifications, the signaling pathways that regulate their activity, and how combinations of PTMs on different residues influence cytochrome c's participation in respiration, apoptosis, and non-canonical functions. mdpi.commdpi.comnih.gov Techniques such as mass spectrometry and molecular dynamics simulations are being employed to analyze the sites and effects of these modifications. researchgate.netpnas.org Understanding the complex interplay of PTMs is essential for deciphering how cytochrome c acts as a central hub in cellular signaling and metabolic regulation.

Comprehensive Mapping of the Cytochrome c Interactome

Cytochrome c interacts with a multitude of proteins in different cellular compartments, and these interactions dictate its specific function at any given time. plos.orgnih.gov A key future direction is the comprehensive mapping of the cytochrome c interactome under various physiological and pathological conditions. This involves employing advanced proteomic techniques to identify all the proteins that physically associate with cytochrome c in mitochondria, cytosol, nucleus, and potentially other locations. plos.orgnih.govresearchgate.net Understanding the dynamics of these interactions, including their affinity, stoichiometry, and how they are regulated by PTMs or cellular signals, is crucial for building a complete picture of cytochrome c's functional network. plos.orgnih.gov Computational approaches, such as molecular dynamics simulations, are also being used to predict and analyze these protein-protein interactions. plos.orgnih.govresearchgate.netplos.org Mapping the interactome will provide valuable insights into the mechanisms underlying cytochrome c's diverse roles and identify potential new therapeutic targets. researchgate.net

Development of Novel Research Tools and Methodologies

Advancing the understanding of cytochrome c requires the continuous development of novel research tools and methodologies. Future efforts will focus on creating more sensitive and specific probes for detecting and quantifying cytochrome c in different cellular compartments and in real-time. researchgate.netmdpi.com This includes the development of fluorescent biosensors that can visualize cytochrome c release during apoptosis in live cells. researchgate.netmdpi.com Improved techniques for studying cytochrome c's redox state, PTMs, and interactions with binding partners in situ are also needed. researchgate.net Furthermore, the development of sophisticated computational models and simulation techniques will be crucial for integrating experimental data and predicting the behavior of cytochrome c under different cellular conditions. plos.orgresearchgate.netbiorxiv.org Novel histochemistry assays are also being developed to assess and quantify cytochrome c oxidase deficiency, which is related to cytochrome c function. ncl.ac.uk These advancements in research tools and methodologies will be instrumental in driving future discoveries about cytochrome c.

Q & A

Q. What controls are essential for distinguishing artefactual cytochrome c release during mitochondrial isolation?

  • Methodological Answer : Include latency tests (e.g., cytochrome c oxidase activity in intact vs. disrupted mitochondria). Use protease protection assays (e.g., trypsin digestion) to confirm mitochondrial outer membrane integrity. Report % release relative to total mitochondrial content .

Emerging Techniques & Future Directions

Q. What advancements in single-cell analysis can elucidate cell-to-cell heterogeneity in cytochrome c dynamics?

  • Methodological Answer : Implement single-cell Western blotting or multiplexed ion beam imaging (MIBI) to quantify cytochrome c and apoptotic markers (e.g., Bax activation) in individual cells. Pair with CRISPR-Cas9 screens to identify regulators of heterogeneity .

Q. How can machine learning improve predictive models of cytochrome c-driven apoptosis in cancer therapeutics?

  • Methodological Answer : Train neural networks on high-content screening data (e.g., cytochrome c translocation kinetics and drug response). Use SHAP (SHapley Additive exPlanations) values to identify critical features (e.g., Bcl-2/Bax ratios) .

Tables for Key Experimental Parameters

Assay Key Parameters References
Cytochrome c Release - Succinate (10 mM), Rotenone (2 µM), Antimycin A (1 µM)
- Caspase-3/7 activity via luminescence
CE-MS Separation - 0.01% formic acid, 0.12 mg/mL sample load
- Voltage gradient: 25 kV/cm
PTM Detection - TiO2 enrichment for phosphorylation
- Acetyllysine immunoprecipitation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.